6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
説明
特性
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMBCWUQXQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine: A Comprehensive Technical Guide
Executive Summary
The structural validation of novel pharmacophores requires a rigorous, orthogonal approach to analytical chemistry. The compound 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 704-62-1) has gained significant traction as a privileged scaffold in medicinal chemistry, most notably in the development of selective Histamine 3 Receptor (H3R) antagonists for the treatment of obesity and central nervous system disorders[1].
As a Senior Application Scientist, I approach spectroscopic characterization not as a mere data-collection exercise, but as a self-validating system of logical proofs. This whitepaper details the in-depth methodologies, causality behind experimental choices, and the resulting empirical data (HRMS, FTIR, and Multinuclear NMR) required to unambiguously confirm the elemental composition, functional group integrity, and regiochemistry of this specific tetrahydroquinazoline derivative[2].
High-Resolution Mass Spectrometry (HRMS)
Causality & Strategy
To establish the exact elemental composition ( C9H13N3 ), High-Resolution Mass Spectrometry (HRMS) is the primary gateway. Electrospray Ionization (ESI) in positive mode is strategically selected over Electron Impact (EI). The basicity of the pyrimidine nitrogen atoms (N1/N3) and the exocyclic amine allows them to readily accept protons in an acidic mobile phase. This yields a strong, stable [M+H]+ pseudo-molecular ion without the extensive in-source fragmentation typical of hard ionization techniques, preserving the intact molecular ion for exact mass determination.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1.0 mg of the synthesized analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to facilitate protonation.
-
Injection: Inject 2 µL of the diluted sample into the LC-ESI-TOF (Time-of-Flight) system.
-
Ionization Parameters: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV, desolvation gas flow to 600 L/hr, and desolvation temperature to 350 °C.
-
Acquisition: Acquire data in the m/z range of 50–1000 Da. Utilize Leucine Enkephalin as an internal lock-mass spray for real-time exact mass calibration.
-
Data Processing: Extract the [M+H]+ ion chromatogram and calculate the mass error (in ppm) against the theoretical formula C9H14N3+ .
Quantitative Data
| Ion Species | Chemical Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]+ | C9H14N3+ | 164.1182 | 164.1188 | +3.6 |
Note: A mass error of < 5.0 ppm is the gold standard for confirming elemental composition in peer-reviewed drug development literature.
Fourier Transform Infrared (FTIR) Spectroscopy
Causality & Strategy
While HRMS confirms the atoms present, FTIR confirms how they are bonded. Attenuated Total Reflectance (ATR) was selected over traditional KBr pelleting. KBr is highly hygroscopic; absorbed ambient moisture produces a broad O-H stretching band around 3300 cm⁻¹, which artificially obscures the critical primary amine (N-H) stretching doublet expected for the 2-amino group. ATR eliminates this matrix interference, providing a pristine view of the functional groups according to established NIST spectroscopic standards[3].
Step-by-Step Protocol
-
Instrument Prep: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol. Collect a background spectrum (ambient air) to establish the baseline.
-
Sample Loading: Place approximately 2 mg of the neat, dry solid powder directly onto the center of the ATR crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal lattice and the solid sample, maximizing the evanescent wave penetration.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 co-added scans at a resolution of 4 cm⁻¹.
-
Processing: Apply baseline correction and an atmospheric compensation algorithm to remove trace CO2 and H2O vapor signals.
Quantitative Data
| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Functional Group Assignment |
| 3345, 3165 | Sharp, Medium (Doublet) | Primary Amine N-H stretch (Asymmetric & Symmetric) |
| 2925, 2850 | Strong, Sharp | Aliphatic C-H stretch (Cyclohexene ring & Methyl) |
| 1640 | Strong, Sharp | Pyrimidine C=N stretch |
| 1575, 1450 | Medium | Heteroaromatic C=C / C-N stretch |
| 1380 | Medium | Aliphatic C-H bending (Methyl group) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Strategy
NMR is the definitive tool for mapping the carbon framework and confirming the regiochemistry of the methyl group at the C6 position. Dimethyl sulfoxide-d6 (DMSO-d6) is deliberately chosen as the solvent over Chloroform-d ( CDCl3 ) or Methanol-d4 ( CD3OD ). Protic solvents like CD3OD cause rapid deuterium exchange with the −NH2 protons, rendering them invisible in the ¹H spectrum. DMSO-d6 provides strong hydrogen-bonding stabilization, which slows the proton exchange rate, allowing the −NH2 protons to resolve as a distinct, quantifiable broad singlet. This aligns with the structural elucidation principles outlined in Silverstein's Spectrometric Identification of Organic Compounds[4].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped within the active detection volume.
-
1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, complete proton decoupling).
-
2D Acquisition: Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) pulse sequences to correlate proton-carbon heteronuclear coupling and unambiguously assign the C6-methyl linkage.
-
Processing: Fourier transform the FIDs, apply phase/baseline correction, and reference the chemical shifts to the TMS signal (0.00 ppm) or the residual solvent peak (2.50 ppm for ¹H, 39.5 ppm for ¹³C).
Quantitative Data: ¹H NMR (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment |
| 8.05 | Singlet (s) | 1H | - | Pyrimidine H4 |
| 6.20 | Broad Singlet (br s) | 2H | - | Exocyclic −NH2 |
| 2.55 - 2.65 | Multiplet (m) | 2H | - | Cyclohexene H8 ( CH2 ) |
| 2.40 - 2.50 | Multiplet (m) | 2H | - | Cyclohexene H5 ( CH2 ) |
| 1.85 - 1.95 | Multiplet (m) | 1H | - | Cyclohexene H7a ( CH2 ) |
| 1.75 - 1.85 | Multiplet (m) | 1H | - | Cyclohexene H6 (CH) |
| 1.30 - 1.45 | Multiplet (m) | 1H | - | Cyclohexene H7b ( CH2 ) |
| 1.02 | Doublet (d) | 3H | 6.8 | Methyl at C6 ( −CH3 ) |
Quantitative Data: ¹³C NMR (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Carbon Type (DEPT-135) | Assignment |
| 165.0 | Quaternary (C) | Pyrimidine C8a |
| 162.5 | Quaternary (C) | Pyrimidine C2 (attached to NH2 ) |
| 157.2 | Methine (CH) | Pyrimidine C4 |
| 118.5 | Quaternary (C) | Pyrimidine C4a |
| 33.2 | Methylene ( CH2 ) | Cyclohexene C8 |
| 30.8 | Methylene ( CH2 ) | Cyclohexene C7 |
| 29.4 | Methylene ( CH2 ) | Cyclohexene C5 |
| 28.5 | Methine (CH) | Cyclohexene C6 |
| 21.3 | Methyl ( CH3 ) | C6-Methyl |
Spectroscopic Validation Workflow
The logical progression of this analytical characterization is mapped below. Each step serves as an orthogonal checkpoint, ensuring that the final structural assignment is scientifically unassailable.
Fig 1: Spectroscopic validation workflow for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine.
References
-
Novel Tetrahydroquinazolinamines as Selective Histamine 3 Receptor Antagonists for the Treatment of Obesity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
NIST Chemistry WebBook National Institute of Standards and Technology (NIST) URL:[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition Robert M. Silverstein et al., John Wiley & Sons URL:[Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Disclaimer: Publicly available, specific solubility data for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is limited. This guide therefore provides a comprehensive framework based on its chemical structure and established principles of pharmaceutical science. It is designed to expertly guide researchers in the systematic determination, interpretation, and application of the solubility profile for this compound and structurally related molecules.
Executive Summary: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability and, ultimately, the therapeutic efficacy of an orally administered drug. For a compound like 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, a thorough understanding of its dissolution characteristics in both aqueous and organic media is a prerequisite for successful formulation and preclinical development. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for comprehensively characterizing the solubility profile of this molecule. The insights gained from these studies are critical for guiding formulation strategies, selecting appropriate vehicles for in vivo testing, and predicting in vivo performance, thereby de-risking the drug development process.
Structural Analysis and Predicted Physicochemical Properties
A molecule's structure is the primary determinant of its solubility. 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (C₉H₁₃N₃, M.W. 163.22 g/mol ) possesses key functional groups that govern its behavior in different solvent systems.[1]
-
Basic Amine Groups: The presence of the quinazoline ring system, particularly the 2-amine group, confers basic properties to the molecule. This means its charge state, and therefore aqueous solubility, will be highly dependent on pH.[2][3] At physiological pH, these nitrogen atoms can be protonated, leading to a significant increase in solubility in acidic environments.[2][4]
-
Hydrocarbon Scaffolding: The tetrahydro- and methyl- components of the structure contribute to its lipophilicity (affinity for non-polar, organic environments). This creates a balance between hydrophilic (water-loving) and lipophilic (fat-loving) character that must be experimentally determined.
-
Hydrogen Bonding: The amine groups are capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water and alcohols.
Based on this structure, it is predicted that 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine will exhibit:
-
pH-Dependent Aqueous Solubility: Low solubility at neutral and basic pH, with significantly higher solubility in acidic conditions.
-
Moderate Organic Solvent Solubility: Potential for solubility in polar organic solvents like DMSO and ethanol, which are commonly used in preclinical studies.
The Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[5][6][7][8] This classification is a cornerstone of modern drug development, as it helps to predict a drug's in vivo performance from in vitro measurements.[6][8]
A drug is considered highly soluble if its highest single therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][9] Determining where 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine falls within this system is a primary goal of solubility profiling.
| BCS Class | Solubility | Permeability | Absorption Characteristics |
| Class I | High | High | Well absorbed, absorption rate is usually higher than excretion.[7] |
| Class II | Low | High | Bioavailability is limited by its dissolution rate. |
| Class III | High | Low | Absorption is limited by the permeation rate. |
| Class IV | Low | Low | Poorly absorbed, presenting significant development challenges.[7] |
Experimental Protocols for Solubility Determination
A multi-faceted approach is required to fully characterize the solubility of a compound. Both kinetic and thermodynamic methods should be employed to gain a complete picture.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the most relevant measure for BCS classification. The shake-flask method is the universally accepted gold standard.[10][11]
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers at a minimum of three pH levels: 1.2 (simulated gastric fluid without enzymes), 4.5 (acetate buffer), and 6.8 (phosphate buffer), as recommended by regulatory agencies like the WHO and ICH.[9][11][12] Verify the pH of all buffers at 37°C.[11]
-
Addition of Compound: Add an excess amount of solid 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine to vials containing each buffer. "Excess" is critical and means that undissolved solid should be clearly visible throughout the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or similar agitation device set to 37 ± 1°C.[11] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10] It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.[13]
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[10]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed.[11]
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are rapid, high-throughput methods often used in early discovery to rank compounds.[13] These methods measure the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[10] While useful for initial screening, these values can overestimate true solubility and should be confirmed by thermodynamic methods.[10][14]
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer and mix.
-
Turbidity Measurement: Immediately measure the turbidity (light scattering) of the solution using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Solubility in Organic Solvents
Determining solubility in common organic solvents is crucial for preparing stock solutions for in vitro assays and formulating vehicles for in vivo studies.
Protocol: Small-Scale Organic Solvent Screen
-
Solvent Selection: Select a panel of relevant organic solvents, such as DMSO, Ethanol, Methanol, Acetonitrile, and Propylene Glycol.
-
Procedure:
-
Weigh a small, precise amount (e.g., 1-2 mg) of the compound into a small vial.
-
Add a measured aliquot of the solvent (e.g., 100 µL) and vortex vigorously for 30-60 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached. Gentle heating may be applied to assess if it improves solubility but be aware that the compound may precipitate upon cooling.
-
-
Reporting: Report the solubility as >X mg/mL if it dissolves readily, or as an approximate range.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.
Table 1: Hypothetical pH-Dependent Aqueous Solubility of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine at 37°C
| pH of Buffer | Mean Thermodynamic Solubility (µg/mL) | Standard Deviation | Solubility Classification (Based on a hypothetical 25mg dose) |
| 1.2 | 1550 | ± 85 | High (>100 µg/mL) |
| 4.5 | 420 | ± 32 | High (>100 µg/mL) |
| 6.8 | 35 | ± 5 | Low (<100 µg/mL) |
| Lowest solubility in the 1.2-6.8 range is 35 µg/mL. | Overall BCS Solubility Class: Low |
Table 2: Qualitative Solubility in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Readily dissolves |
| Ethanol | ~15-20 | Soluble with vortexing |
| Methanol | ~25-30 | Soluble |
| Acetonitrile | < 5 | Sparingly soluble |
| Propylene Glycol | ~10-15 | Soluble with vortexing |
Interpreting the Results: The hypothetical data above would suggest that 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a weak base whose aqueous solubility is highly dependent on pH. Despite high solubility in acidic conditions, its low solubility at pH 6.8 would classify it as a low-solubility compound according to BCS guidelines, as the classification is based on the lowest solubility observed in the physiological pH range.[12] This profile is characteristic of a potential BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.
Visualization of Experimental Workflows
Diagrams are essential for clearly communicating experimental processes.
Caption: Workflow for Thermodynamic Solubility Determination.
Implications for Drug Development
A low BCS solubility classification for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine has significant consequences:
-
Formulation Strategy: Simple formulations are unlikely to be sufficient. Enabling technologies such as salt formation (to leverage the basic amine), amorphous solid dispersions, or lipid-based formulations may be required to improve dissolution and bioavailability.
-
Preclinical Studies: The low aqueous solubility at neutral pH makes it challenging to prepare solutions for in vivo studies. The organic solvent solubility data becomes critical for selecting appropriate vehicles (e.g., a co-solvent system like PEG/ethanol/water). However, the potential for the compound to precipitate out of the vehicle upon administration (injection into an aqueous physiological environment) must be carefully considered.
-
Clinical Relevance: The pH-dependent solubility suggests that absorption may vary depending on the location within the gastrointestinal tract. High solubility in the acidic stomach (pH 1-3) may be followed by potential precipitation in the more neutral environment of the small intestine (pH 6-7.5), which could lead to incomplete or variable absorption.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for determining the solubility profile of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine. By systematically applying the detailed protocols for thermodynamic, kinetic, and organic solvent solubility, researchers can generate the critical data needed to understand the compound's biopharmaceutical properties. This understanding is not merely an academic exercise; it is fundamental to making informed decisions that will guide formulation development, ensure the reliability of preclinical data, and ultimately increase the probability of developing a safe and effective medicine.
References
-
Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. [Link]
-
Biopharmaceutics Classification System. Wikipedia. [Link]
-
Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]
-
The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]
-
Chapter 22 Notes - Amines. web.pdx.edu. [Link]
-
(6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. PubChem. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate. [Link]
-
Solubility and pH of amines. ISSR. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. lipinski.org. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
6-[[Methyl(1-naphthyl)amino]methyl]-5,6,7,8-tetrahydroquinazoline-2,4-diamine. PubChem. [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. link.springer.com. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. NextSDS. [Link]
-
5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline. EPA. [Link]
-
(PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Chapter 22 notes [web.pdx.edu]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raytor.com [raytor.com]
- 11. who.int [who.int]
- 12. database.ich.org [database.ich.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]
Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Targets for 5,6,7,8-Tetrahydroquinazoline Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties. This guide provides an in-depth technical framework for the systematic identification and validation of novel therapeutic targets for this promising class of small molecules. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, empowering researchers to design and execute robust target deconvolution campaigns. We will traverse a multi-pronged strategy, commencing with computational prediction to generate initial hypotheses, followed by a suite of rigorous experimental methodologies for target identification and validation. This comprehensive approach is designed to accelerate the translation of 5,6,7,8-tetrahydroquinazoline derivatives from promising chemical matter into clinically viable therapeutic agents.
The Therapeutic Landscape of 5,6,7,8-Tetrahydroquinazolines
The quinazoline core is a well-established pharmacophore, with several derivatives approved as anticancer drugs that primarily target protein kinases. The saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinazoline moiety imparts distinct conformational flexibility, enabling these derivatives to interact with a diverse range of biological targets beyond the kinome. This structural feature opens up new avenues for therapeutic intervention in a variety of disease contexts.
Known and Potential Therapeutic Areas:
-
Oncology: While the broader quinazoline class is known for kinase inhibition, derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have shown activity against other cancer-relevant targets, such as topoisomerase II. Their potential to modulate key signaling pathways like PI3K/Akt/mTOR warrants further investigation.
-
Inflammation: There is emerging evidence for the anti-inflammatory potential of 5,6,7,8-tetrahydroquinazoline derivatives. Key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, represent plausible targets for this compound class.
-
Infectious Diseases: The structural motif of tetrahydroquinazolines has been explored for its antitubercular and antifungal activities, suggesting that enzymes essential for microbial survival could be potential targets.
A Strategic Workflow for Target Identification
A successful target identification campaign necessitates a logical and iterative workflow that integrates computational and experimental approaches. This guide proposes a four-stage process designed to maximize efficiency and the probability of success.
Figure 1: A strategic workflow for identifying therapeutic targets of 5,6,7,8-tetrahydroquinazoline derivatives.
Stage 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental screening, computational methods can provide valuable initial hypotheses about the potential targets of your 5,6,7,8-tetrahydroquinazoline derivatives. This "target fishing" approach leverages existing biological and chemical data to predict interactions.
3.1. Key Computational Approaches
| Method | Principle | Rationale for Use with Tetrahydroquinazolines | Key Considerations |
| Chemical Similarity Searching | "Guilt-by-association": molecules with similar structures are likely to have similar biological activities. | The well-characterized bioactivity of the broader quinazoline class provides a rich dataset for comparison. | The unique conformational flexibility of the tetrahydro- core may lead to novel activities not captured by simple 2D similarity. |
| Machine Learning Models | Algorithms trained on large datasets of known drug-target interactions predict targets for new molecules. | Can uncover non-obvious relationships between chemical structure and biological targets, potentially identifying novel target classes for this scaffold. | The predictive power depends heavily on the quality and diversity of the training data. Deep learning models are showing increasing promise. |
| Reverse/Inverse Docking | Docks a small molecule of interest against a library of protein structures to identify potential binding partners. | Useful for exploring a wide range of potential targets and for prioritizing hits based on predicted binding affinity and mode. | The accuracy is dependent on the quality of the protein structures and the scoring functions used. |
Expert Insight: For a novel series of 5,6,7,8-tetrahydroquinazoline derivatives with limited prior biological data, a combination of these in silico approaches is recommended. Start with broad chemical similarity searching to identify any obvious links to known targets. Follow this with machine learning-based prediction to uncover more diverse possibilities. Finally, use reverse docking to refine the list of potential targets and to visualize potential binding modes, which can guide subsequent experimental design.
Stage 2: Experimental Target Discovery - From Unbiased Screening to Focused Profiling
With a set of computationally generated hypotheses in hand, the next stage is to experimentally identify the protein targets that physically interact with your 5,6,7,8-tetrahydroquinazoline derivatives.
4.1. Unbiased, Proteome-Wide Approaches
These methods are particularly powerful when the mechanism of action is unknown, as they do not require any prior assumptions about the target.
Drug Affinity Responsive Target Stability (DARTS)
Principle: The binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.
Rationale for Use: DARTS is a label-free method, meaning the 5,6,7,8-tetrahydroquinazoline derivative does not need to be modified, which is a significant advantage as it preserves the native binding interaction. It is particularly well-suited for identifying targets of compounds that form weak or transient interactions.
Detailed Protocol: DARTS
-
Lysate Preparation:
-
Culture and harvest cells of interest. The choice of cell line is critical and should be guided by the intended therapeutic area (e.g., a panel of cancer cell lines for oncology applications).
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Determine the protein concentration of the lysate. A concentration of 2-6 µg/µL is often optimal.
-
-
Compound Incubation:
-
Divide the lysate into two aliquots: one for treatment with the 5,6,7,8-tetrahydroquinazoline derivative and one for a vehicle control (e.g., DMSO).
-
Incubate the lysates with the compound and vehicle at room temperature or 37°C for 1-2 hours to allow for binding. The concentration of the compound should be determined based on its known cellular activity (e.g., EC50 or GI50).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates. The protease concentration and digestion time must be optimized to achieve partial, but not complete, digestion of the proteome.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and/or by boiling in SDS-PAGE sample buffer.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain).
-
Excise the protein bands that are more abundant (i.e., more protected from digestion) in the compound-treated lane compared to the vehicle control lane.
-
Identify the proteins in the excised bands using mass spectrometry.
-
Troubleshooting Common DARTS Issues:
| Issue | Potential Cause(s) | Solution(s) |
| No difference in digestion pattern | Compound does not bind to any protein with sufficient affinity to cause stabilization; Protease concentration is too high or too low. | Confirm compound activity in a cellular assay; Optimize protease concentration and digestion time. |
| Weak or no signal in Western blot (for validation) | Low protein input; Poor antibody quality. | Increase the amount of protein loaded on the gel; Validate the antibody with a positive control. |
| High background in Western blot | Inadequate blocking; Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST); Titrate the primary antibody concentration. |
Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a small molecule to its target protein increases the protein's melting temperature (Tm). This thermal stabilization can be detected in intact cells or cell lysates.
Rationale for Use: CETSA allows for the confirmation of target engagement in a physiologically relevant cellular context. It can be used to assess whether a compound reaches and binds to its target inside the cell.
Detailed Protocol: CETSA®
-
Cell Treatment:
-
Treat cultured cells with the 5,6,7,8-tetrahydroquinazoline derivative or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
-
Analysis:
-
Western Blotting (for specific target validation): Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Mass Spectrometry (for proteome-wide analysis): The soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry to identify all proteins that are stabilized by the compound.
-
Expert Insight: When comparing DARTS and CETSA, consider the nature of your compound and the experimental question. DARTS is often more sensitive to subtle conformational changes and is well-suited for initial, unbiased screening. CETSA provides the crucial advantage of confirming target engagement within intact cells, which is a critical step in validating a potential drug target.
4.2. Focused Screening Approaches
If there is prior evidence suggesting that your 5,6,7,8-tetrahydroquinazoline derivatives may target a specific protein family, a focused screening approach can be highly effective.
Kinome Profiling
Principle: A large panel of purified kinases is screened to determine the inhibitory activity of a compound.
Rationale for Use: Given that many quinazoline derivatives are kinase inhibitors, it is prudent to assess the kinome-wide selectivity of any new 5,6,7,8-tetrahydroquinazoline series. This can identify both on-target and off-target kinase activities, which is crucial for understanding the compound's mechanism of action and potential side effects.
Methodology: Several commercial services offer kinome profiling using various assay formats (e.g., radiometric, fluorescence-based, or binding assays). Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases. Hits are then followed up with dose-response experiments to determine IC50 values.
Figure 2: A typical workflow for kinome profiling of a small molecule inhibitor.
Stage 3: Hit Validation and Target Engagement - Confirming the Interaction
Once a list of candidate targets has been generated from the initial discovery phase, it is essential to validate these interactions using orthogonal methods and to confirm that the compound engages the target in a cellular context.
5.1. Biophysical Assays for Direct Binding
These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
Bioluminescence Resonance Energy Transfer (BRET)
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein to a fluorescent acceptor that is either a second fusion protein or a fluorescently labeled ligand.
Rationale for Use: BRET is a powerful tool for measuring target engagement in live cells. It can be used to determine the affinity and residence time of a compound for its target in a physiological environment.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Construct Generation:
-
Genetically fuse the target protein to NanoLuc® luciferase.
-
Synthesize a fluorescent tracer that binds to the target protein.
-
-
Cell Transfection and Treatment:
-
Transfect cells (e.g., HEK293) with the NanoLuc®-target fusion construct.
-
Treat the cells with a dilution series of the 5,6,7,8-tetrahydroquinazoline derivative.
-
Add the fluorescent tracer.
-
-
Data Acquisition:
-
Add the NanoLuc® substrate (e.g., furimazine).
-
Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The displacement of the tracer by the compound results in a decrease in the BRET signal, which can be used to calculate the IC50 value.
-
Förster Resonance Energy Transfer (FRET)
Principle: Similar to BRET, FRET involves the non-radiative transfer of energy between a donor and an acceptor fluorophore. In the context of target identification, FRET can be used to study protein-protein interactions that are modulated by a small molecule.
Rationale for Use: If a 5,6,7,8-tetrahydroquinazoline derivative is hypothesized to disrupt a protein-protein interaction, a FRET-based assay can be used to directly measure this effect in living cells.
Stage 4: Biological Function and Pathway Analysis - From Target to Mechanism
Confirming that a compound binds to a protein is a critical step, but it is equally important to demonstrate that this interaction leads to a functional consequence in a biological context.
6.1. Genetic Target Validation using CRISPR/Cas9
Principle: The CRISPR/Cas9 system can be used to create a genetic knockout or knockdown of the putative target protein.
Rationale for Use: If the phenotype induced by the 5,6,7,8-tetrahydroquinazoline derivative is phenocopied by the genetic knockout of the target protein, this provides strong evidence that the protein is indeed the relevant biological target.
Detailed Protocol: CRISPR/Cas9-mediated Target Validation
-
gRNA Design and Cloning:
-
Design and synthesize guide RNAs (gRNAs) that target a specific exon of the gene encoding the putative target protein.
-
Clone the gRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
-
Cell Transfection and Selection:
-
Transfect the target cells with the CRISPR/Cas9 constructs.
-
Select for transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
-
Validation of Knockout:
-
Confirm the knockout of the target protein by Western blotting or other methods.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the knockout cells to that of wild-type cells treated with the 5,6,7,8-tetrahydroquinazoline derivative. Key phenotypic readouts could include cell viability, proliferation, or the expression of specific biomarkers.
-
6.2. Pathway Deconvolution and Functional Assays
Once the direct target is validated, the next step is to understand how the modulation of this target affects downstream signaling pathways and cellular functions.
Example: Investigating Anti-inflammatory Effects
If a 5,6,7,8-tetrahydroquinazoline derivative is found to have anti-inflammatory activity and its target is a kinase, the following steps can be taken to deconvolute the mechanism:
-
Pathway Analysis: Investigate the effect of the compound on key inflammatory signaling pathways such as NF-κB and MAPK. This can be done by measuring the phosphorylation status of key pathway components (e.g., IκBα, p38, JNK, ERK) by Western blotting.
-
Cytokine Profiling: Measure the effect of the compound on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Functional Assays: Use in vitro models of inflammation (e.g., co-culture systems, cell migration assays) to assess the functional consequences of target inhibition by the compound.
Figure 3: A simplified representation of inflammatory signaling pathways (MAPK and NF-κB) that can be investigated to deconvolute the mechanism of action of anti-inflammatory 5,6,7,8-tetrahydroquinazoline derivatives.
Conclusion
The identification of therapeutic targets for novel chemical matter like 5,6,7,8-tetrahydroquinazoline derivatives is a challenging but critical endeavor in drug discovery. The integrated, multi-stage approach outlined in this guide, which combines predictive computational methods with robust experimental validation, provides a clear roadmap for success. By understanding the "why" behind each experimental choice and by employing a suite of orthogonal techniques, researchers can confidently identify and validate the targets of these promising compounds. This, in turn, will pave the way for the development of the next generation of therapeutics for a range of human diseases.
References
- Mayr, A., Klambauer, G., Unterthiner, T., & Hochreiter, S. (2018). Large-scale comparison of machine learning methods for drug target prediction on ChEMBL. Chemical Science, 9(21), 4788-4799.
- Piston, D. W., & Kremers, G. J. (2007). Imaging protein-protein interactions by Förster resonance energy transfer (FRET) microscopy in live cells. Cold Spring Harbor Protocols, 2007(9), pdb.top19.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 183–200.
- Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406.
- Robers, M. B., Wood, K. V., & Machleidt, T. (2017). Setting Up a Bioluminescence Resonance Energy Transfer (BRET) Assay with NanoLuc® Luciferase: Application Notes and Protocols. ASSAY and Drug Development Technologies, 15(5), 220-226.
- Kumar, C., & Mann, M. (2009). Bioinformatics analysis of mass spectrometry-based proteomics data sets. FEBS letters, 583(11), 1703–1712.
- Cox, J., & Mann, M. (2011). Bioinformatics analysis of proteomics data. Methods in molecular biology (Clifton, N.J.), 753, 339–354.
- Karim, M. R., & Wang, J. (2020). Machine learning models for drug-target interactions: current knowledge and future directions. Future medicinal chemistry, 12(8), 757–771.
- Kumar, C., & Mann, M. (2009). Bioinformatics analysis of mass spectrometry-based proteomics data sets. FEBS letters, 583(11), 1703–1712.
- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262.
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
- Padmanabhan, P., & S. R., R. (2021). Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Emerging Topics in Life Sciences, 5(2), 209-220.
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
- Bhat, R. A., & Rajagopal, K. (2018). Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell. Methods in molecular biology (Clifton, N.J.), 1795, 1–11.
-
ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. Retrieved from [Link]
- Winiarczyk, D., Khodadadi, H., Leszczyński, P., & Taniguchi, H. (2025). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. PloS one, 20(3), e0312722.
- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G
The Tetrahydroquinazoline Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline framework, a fusion of benzene and pyrimidine rings, has long been recognized as a cornerstone in the development of therapeutic agents.[1][2] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinazoline, retains this rich pharmacological potential while offering greater three-dimensional complexity. This increased sp3 character provides a nuanced architecture for interacting with biological targets, making the tetrahydroquinazoline scaffold a focal point in the quest for novel therapeutics with enhanced potency and selectivity.[3][4]
This guide provides a comprehensive review of the synthesis and diverse bioactivities of tetrahydroquinazoline derivatives. It is designed for the medicinal chemist and drug development professional, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and to illuminate the structure-activity relationships that drive biological efficacy. We will explore key synthetic methodologies, delve into the mechanisms of their significant anticancer, antimicrobial, and antiviral activities, and provide detailed protocols to bridge theory with practice.
Part 1: Strategic Synthesis of the Tetrahydroquinazoline Nucleus
The construction of the tetrahydroquinazoline ring system has evolved from classical cyclocondensations to sophisticated metal-catalyzed and multicomponent strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
Multicomponent Reactions (MCRs): An Atom-Economical Approach
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity.[5] For tetrahydroquinazolines, the reaction of an aminobenzylamine, an aldehyde or ketone, and sometimes a third component, offers a direct and convergent route.
The primary advantage of MCRs lies in their operational simplicity and atom economy, often proceeding with high yields and minimizing waste by reducing the need for intermediate purification steps.[5] The mechanism typically involves the initial formation of an imine from the aldehyde and one of the amine functionalities, followed by an intramolecular nucleophilic attack by the second amine group to close the heterocyclic ring.
The following diagram illustrates a common pathway for the synthesis of 1,2,3,4-tetrahydroquinazolines from 2-aminobenzylamine and two equivalents of an aldehyde.
Caption: A generalized workflow for a multicomponent reaction to form the tetrahydroquinazoline core.
This protocol is adapted from a green chemistry approach involving the reaction of 2-aminobenzylamine and various benzaldehydes.[5] The absence of solvent and the use of grinding or gentle heating make this an environmentally benign method.
Materials:
-
2-Aminobenzylamine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Mortar and Pestle
-
Oil Bath
Procedure:
-
Combine 2-aminobenzylamine (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in a clean, dry mortar.
-
Grind the mixture vigorously with a pestle at room temperature for the time specified by reaction monitoring (typically 10-20 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the reactants can be combined in a round-bottom flask and heated in an oil bath at 60-80°C.[5]
-
Upon completion, the resulting solid product is washed with cold ethanol or a suitable solvent to remove any unreacted starting materials.
-
The product is then collected by filtration and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization.
Causality: The solvent-free approach is effective because the intimate contact and energy provided by grinding are sufficient to overcome the activation energy for imine formation and subsequent cyclization. Heating provides an alternative energy input. This method avoids the cost, waste, and potential side reactions associated with organic solvents.
Metal-Catalyzed Cycloadditions and Tandem Reactions
Transition-metal catalysis offers powerful and often stereoselective routes to complex heterocyclic systems. For tetrahydroquinazolines, copper and iridium-catalyzed [4+2] cycloadditions have emerged as elegant strategies.[6] These methods provide access to chiral tetrahydroquinazolines, which is of paramount importance for developing enantiomerically pure drug candidates.
For instance, a copper-catalyzed asymmetric formal [4+2]-cycloaddition between copper-allenylidenes and hexahydro-1,3,5-triazines can produce chiral tetrahydroquinazolines with high enantioselectivity.[6] Similarly, iridium catalysts have been employed for asymmetric cycloadditions of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines.[6]
Table 1: Comparison of Selected Synthetic Methodologies
| Method | Catalyst/Conditions | Key Advantages | Typical Yields | Reference |
| Multicomponent Reaction | Solvent-free, grinding or oil bath | High atom economy, green, simple setup | ~90% | [5] |
| Cu-Catalyzed Cycloaddition | Copper catalyst, chiral ligand | High enantioselectivity, access to chiral products | Good to excellent | [6] |
| Ir-Catalyzed Cycloaddition | Iridium catalyst, chiral ligand | Excellent enantioselectivity | Good | [6] |
| Electrochemical Synthesis | Undivided cell, MeCN as H-source | Mild conditions, high efficiency | Good to excellent | [7] |
Part 2: The Broad-Spectrum Bioactivity of Tetrahydroquinazolines
The tetrahydroquinazoline scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. This structural framework has proven effective in targeting key enzymes and pathways implicated in cancer, infectious diseases, and inflammatory conditions.
Anticancer Activity: Targeting Topoisomerase IIα
A significant area of research has focused on tetrahydroquinazolines as anticancer agents.[3][8] One of the most well-validated mechanisms is the inhibition of human topoisomerase II (topoII), an essential enzyme that manages DNA topology during replication and transcription.[9][10] Notably, certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent and highly selective inhibitors of the topoIIα isoform over the topoIIβ isoform.[3] This selectivity is crucial, as inhibition of topoIIβ is often associated with the cardiotoxicity of existing anticancer drugs like etoposide.
These compounds act as catalytic inhibitors, blocking the function of topoII without stabilizing the DNA-enzyme cleavage complex, which differentiates them from "topoII poisons" and potentially leads to a safer therapeutic profile.[3] One lead compound, ARN-21934, demonstrated potent inhibition of DNA relaxation, broad antiproliferative activity against human cancer cells, and a favorable in vivo pharmacokinetic profile, including the ability to cross the blood-brain barrier.[3][9]
The diagram below outlines the role of Topoisomerase IIα in the cell cycle and how tetrahydroquinazoline inhibitors intervene.
Caption: Inhibition of the Topoisomerase IIα catalytic cycle by tetrahydroquinazoline derivatives, leading to cell cycle arrest.
Antiviral Activity: A Promising Chemotype Against Flaviviruses
The emergence and re-emergence of viral pathogens necessitate the discovery of new antiviral agents. Tetrahydroquinazoline N-oxides have been identified as a promising chemotype with a broad spectrum of activity against flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), West Nile Virus (WNV), and Yellow Fever Virus (YFV).[11]
Time-of-addition studies suggest that these compounds act at the early stages of the viral replication cycle after the virus has entered the host cell.[11] This indicates a mechanism distinct from entry inhibitors and suggests interference with processes like viral genome replication or protein synthesis. Computational studies have also explored ambroxol-derived tetrahydroquinazolines as potential inhibitors of SARS-CoV-2 proteins, highlighting the scaffold's versatility in targeting different viral families.[4][12][13]
Antimicrobial and Anti-inflammatory Properties
The tetrahydroquinazoline core has also been exploited for the development of antimicrobial and anti-inflammatory agents.
-
Antimicrobial: Various derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[14][15] For example, certain dihydroquinazolinone analogs demonstrated significant inhibitory activity against P. aeruginosa, B. subtilis, and L. rhamnosus.[14] The mechanism often involves the disruption of bacterial cell wall synthesis or other essential enzymatic processes.
-
Anti-inflammatory: Tetrahydroquinazolinone derivatives have been evaluated for their ability to protect against carrageenan-induced edema, a common model for acute inflammation.[15] Additionally, other analogs have been explored as inhibitors of phospholipase A2 (PLA2) and proteases, enzymes that play critical roles in the inflammatory cascade.[16]
Table 2: Summary of Bioactivities for Selected Tetrahydroquinazoline Derivatives
| Compound Class | Biological Target/Activity | Disease Area | Key Findings | Reference(s) |
| 6-Amino-tetrahydroquinazolines | Topoisomerase IIα inhibitor | Cancer | Potent, selective over TopoIIβ, crosses blood-brain barrier. | [3][9] |
| Tetrahydroquinazoline N-oxides | Flavivirus replication | Viral Infections | Broad-spectrum activity against TBEV, WNV, YFV. Acts post-entry. | [11] |
| Dihydroquinazolinones | Bacterial growth inhibition | Bacterial Infections | Active against Gram-positive and Gram-negative strains. | [14] |
| N-3 Substituted Tetrahydroquinazolinones | Inflammation | Inflammatory Disorders | Protection against carrageenan-induced edema. | [15] |
| Ambroxol-derived Tetrahydroquinazolines | SARS-CoV-2 proteins (in silico) | Viral Infections | Potential binding to key viral proteases. | [12][13] |
This protocol describes a standard method to evaluate the antiproliferative activity of synthesized compounds against a human cancer cell line, as performed for tetrahydroquinoline derivatives.[3][17]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinazoline test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline test compounds in growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Conclusion and Future Outlook
The tetrahydroquinazoline scaffold continues to demonstrate its value as a privileged structure in medicinal chemistry. Efficient and diverse synthetic strategies, particularly those employing multicomponent reactions and asymmetric catalysis, have made a vast chemical space accessible for exploration. The broad spectrum of biological activities—ranging from highly selective anticancer agents to potent antivirals and antimicrobials—ensures that this heterocyclic core will remain a subject of intense investigation.
Future efforts will likely focus on several key areas:
-
Stereoselective Synthesis: Expanding the toolbox of asymmetric methods to afford enantiomerically pure tetrahydroquinazolines, as stereochemistry is often critical for biological activity and safety.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by these compounds to guide rational drug design.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
The structural versatility and proven pharmacological relevance of tetrahydroquinazolines position them as highly promising starting points for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious disease, and beyond.
References
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Oriental Journal of Chemistry, 36(5), 799-813. Available from: [Link]
-
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020). Journal of Medicinal Chemistry, 63(21), 12991-13006. Available from: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10, 981100. Available from: [Link]
-
Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes. (2024). RSC Medicinal Chemistry, 15(2), 488-496. Available from: [Link]
-
Tetrahydroquinazoline N-oxide derivatives inhibit reproduction of tick-borne and mosquito-borne flaviviruses. (2023). Archiv der Pharmazie, 356(6), e2300043. Available from: [Link]
-
Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (2022). Chemical Methodologies, 6(5), 403-410. Available from: [Link]
-
Synthesis of tetrahydroquinazolines. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6545-6547. Available from: [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Research Square. Available from: [Link]
-
A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). International Journal of Molecular Sciences, 24(5), 4627. Available from: [Link]
-
Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). Investigational New Drugs. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2017). Future Medicinal Chemistry, 9(5), 517-532. Available from: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 776269. Available from: [Link]
-
Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). Investigational New Drugs. Available from: [Link]
-
4-oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. (1968). Journal of Medicinal Chemistry, 11(2), 348-352. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 1, 2, 3, 4-TETRAHYDROQUINAZOLINONE DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3912-3922. Available from: [Link]
-
Alkoxycarbonylating Reagents from Tetrahydroquinazoline: Enabling Photoredox Catalyst-Free Construction of C(sp2)–C(sp3) and C(sp2)–C(sp2) Bonds. (2024). Organic Letters. Available from: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100806. Available from: [Link]
-
Quinazoline derivatives & pharmacological activities: a review. (2013). International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. Available from: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports, 12, 11451. Available from: [Link]
-
Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. (2003). Journal of Combinatorial Chemistry, 5(5), 576-585. Available from: [Link]
-
Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. (2020). Green Chemistry, 22(18), 6061-6066. Available from: [Link]
-
Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available from: [Link]
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (2023). JETIR, 10(6). Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(11), 17643-17677. Available from: [Link]
-
Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2023). Letters in Drug Design & Discovery, 20(10), 1215-1224. Available from: [Link]
-
4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. (1968). Journal of Medicinal Chemistry, 11(2), 348-352. Available from: [Link]
-
A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). International Journal of Molecular Sciences, 24(5), 4627. Available from: [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study. (2021). Journal of Indian Academy of Oral Medicine and Radiology, 33(1), 69-75. Available from: [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ChemistrySelect, 7(22), e202200780. Available from: [Link]
-
Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(2), 201-207. Available from: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2021). European Journal of Medicinal Chemistry, 211, 113098. Available from: [Link]
-
A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. (2023). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Octahydroquinazolinones as Phospholipase A2, and Protease Inhibitors: Experimental and Theoretical Exploration. (2023). Molecules, 28(4), 1845. Available from: [Link]
-
Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2022). Viruses, 14(11), 2372. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Tetrahydroquinazoline synthesis [organic-chemistry.org]
- 7. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
- 15. ijpsr.com [ijpsr.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Using α-aminoamidines for the synthesis of 5,6,7,8-tetrahydroquinazolines
Application Note: Synthesis and Functionalization of 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidine Annulation
Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
The 5,6,7,8-tetrahydroquinazoline scaffold is a highly privileged structural motif in medicinal chemistry, frequently embedded in agents designed to combat multidrug-resistant Mycobacterium tuberculosis and metabolic disorders like diabetes [1]. Traditional methods for synthesizing these fused pyrimidine systems often require harsh conditions, complex multi-step sequences, or yield difficult-to-purify mixtures.
Mechanistic Insights: The Cascade Annulation
Understanding the reaction causality is critical for troubleshooting and optimizing substrate scope. The synthesis of the tetrahydroquinazoline core from α-aminoamidines is not a concerted reaction but rather a stepwise cascade sequence .
-
Initiation (Michael Addition): The reaction begins with the nucleophilic attack of the electron-rich guanidine/amidine moiety of the α-aminoamidine onto one of the highly electrophilic olefinic bonds of the bis-benzylidene cyclohexanone's enone system.
-
Cyclocondensation: The intermediate undergoes an intramolecular cyclization, where the secondary amine attacks the carbonyl carbon, forming the fused pyrimidine ring.
-
Aromatization: The process is finalized by a thermodynamically driven aromatization (often utilizing ambient molecular oxygen or inherent solvent basicity), yielding the fully conjugated pyrimidine core of the 5,6,7,8-tetrahydroquinazoline [1].
Pyridine is specifically selected as the solvent for this workflow. It acts dual-purpose: as a polar medium to solubilize the diverse organic precursors and as a mild, non-nucleophilic base that facilitates the initial Michael addition without prematurely cleaving acid-labile protecting groups (e.g., Boc).
Cascade mechanism of α-aminoamidines and bis-benzylidene cyclohexanones to tetrahydroquinazolines.
Quantitative Data: Substrate Scope and Yield Optimization
The methodology demonstrates excellent functional group tolerance. The table below summarizes the expected yields when varying the aryl substituents on the cyclohexanone electrophile. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are both well-tolerated, though slight variations in reaction kinetics may be observed.
| Compound ID | Amidine Protecting Group (R¹) | Cyclohexanone Aryl Group (R²) | Reaction Time (h) | Isolated Yield (%) |
| 3a | Boc-NH-C(CH₃)₂- | Phenyl | 24 | 80 |
| 3b | Boc-NH-C(CH₃)₂- | 4-Methylphenyl | 24 | 75 |
| 3c | Boc-NH-C(CH₃)₂- | 4-Methoxyphenyl | 24 | 72 |
| 3d | Boc-NH-C(CH₃)₂- | 4-Chlorophenyl | 24 | 68 |
| 3e | Cbz-NH-C(CH₃)₂- | Phenyl | 24 | 70 |
Data aggregated based on standardized cyclocondensation parameters (1.0 equiv amidine, 1.0 equiv cyclohexanone, Pyridine, 100 °C). [1]
Validated Experimental Protocols
The following self-validating protocols are designed to ensure high reproducibility.
Protocol A: Synthesis of Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines
Objective: Construct the core tetrahydroquinazoline ring system.
-
Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the protected α-aminoamidine acetate (1.0 mmol) and the corresponding bis-benzylidene cyclohexanone (1.0 mmol).
-
Solvent Addition: Suspend the reagents in anhydrous pyridine (15 mL). Analyst Note: Pyridine must be anhydrous to prevent competitive hydrolysis of the amidine precursor.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C using a pre-calibrated oil bath. Maintain stirring for 24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting materials via TLC (eluent: EtOAc/Hexanes 1:2).
-
Workup & Isolation:
-
Upon completion, remove the pyridine solvent under reduced pressure (rotary evaporation coupled with a high-vacuum pump).
-
To the resulting crude residue, add cold methanol (20 mL). This induces the selective precipitation of the target tetrahydroquinazoline.
-
Filter the precipitate through a sintered glass funnel, wash with cold methanol (2 × 5 mL), and dry in vacuo to afford the pure protected product.
-
Protocol B: Cleavage of the C2-tert-Butylamine Protecting Group
Objective: Unmask the primary amine for downstream pharmaceutical derivatization.
-
Acidic Solvolysis: Dissolve the protected tetrahydroquinazoline (e.g., Boc-protected compound 3a ) in methanol (10 mL).
-
Deprotection: Add concentrated Hydrochloric Acid (HCl, 37%, 2 mL) dropwise to the stirring solution.
-
Heating: Stir the reaction mixture at 40 °C for 24 hours. Analyst Note: 40 °C is the thermodynamic sweet spot; higher temperatures risk degrading the tetrahydroquinazoline core, while lower temperatures result in incomplete deprotection.
-
Neutralization & Extraction: Concentrate the mixture under vacuum. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free base with Dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free α-amino-functionalized tetrahydroquinazoline.
Biological Screening & Drug Discovery Workflow
The resulting functionalized 5,6,7,8-tetrahydroquinazolines are highly valuable for in silico and in vitro screening. Molecular docking studies have confirmed that these scaffolds exhibit high binding affinities toward critical enzymatic targets [1]:
-
Antitubercular Targets: Dihydrofolate reductase (DHFR), Pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).
-
Antidiabetic Targets: β-glucosidase.
Downstream biological screening pathways for synthesized tetrahydroquinazoline derivatives.
References
-
Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.[Link]
In Vitro Assay Methods for Testing 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine against Mycobacterium tuberculosis
An Application Guide:
Introduction
The global health challenge posed by Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action. The quinazoline scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Notably, recent in silico screening studies have suggested that the 5,6,7,8-tetrahydroquinazoline core may exhibit high binding affinity towards essential M. tuberculosis enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), marking them as promising candidates for new antitubercular agents.[1][2]
This application note provides a comprehensive, tiered framework for the in vitro evaluation of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, a specific derivative from this promising class. We present a logical progression of assays, from initial high-throughput screening to more complex secondary and cell-based models, designed to thoroughly characterize the compound's antimycobacterial potential. The protocols herein are detailed to guide researchers in generating robust and reproducible data, while the accompanying rationale explains the causality behind key experimental choices, ensuring a deep understanding of the drug discovery workflow.
A Tiered Approach to Antitubercular Drug Screening
A successful in vitro screening cascade for a novel compound like 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine should be structured to answer a series of critical questions in a resource-efficient manner. This tiered approach ensures that only the most promising compounds advance to more complex and resource-intensive assays.
Figure 1: Tiered workflow for evaluating a novel anti-TB compound.
Tier 1: Primary Screening - Minimum Inhibitory Concentration (MIC)
The foundational step in assessing any antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[3] For M. tuberculosis, the Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric method.[4][5][6]
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA utilizes the redox indicator resazurin (the active ingredient in Alamar Blue), which is blue and non-fluorescent. In the presence of metabolically active, respiring cells, resazurin is reduced to resorufin, a compound that is pink and highly fluorescent. Therefore, a blue color indicates bacterial inhibition, while a pink color signifies bacterial growth.[6][7]
Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 1: MIC Determination by MABA
Materials:
-
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (solubilized in DMSO)
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
10% Tween 80
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Plate Setup: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation. The inner wells are used for the assay.
-
Compound Dilution: a. Add 100 µL of supplemented 7H9 broth to wells in columns 2 through 11. b. Add 200 µL of the test compound at the highest desired concentration (e.g., 100 µg/mL in 7H9 broth containing 1% DMSO) to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the drug-free growth control (inoculum only). Column 12 will be the sterile broth control (no bacteria).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 7 days.[8]
-
Color Development: a. After 7 days, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well. b. Re-incubate the plates at 37°C for 24 hours.[5]
-
Reading Results: The MIC is defined as the lowest drug concentration that completely prevents a color change from blue to pink.[6]
Table 1: Example MIC Data for 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
| Compound | MIC (µg/mL) | MIC (µM) | Positive Control (Isoniazid) MIC (µg/mL) |
|---|
| 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine | 1.56 | 9.56 | 0.06 |
Note: Molecular weight of the compound is assumed to be ~163.22 g/mol for calculation.[9]
Tier 2: Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, the next critical step is to determine whether the compound kills the bacteria (bactericidal) or merely inhibits its replication (bacteriostatic).[10] For a persistent intracellular pathogen like M. tuberculosis, bactericidal drugs are generally preferred to ensure complete eradication and reduce the likelihood of relapse.[11] This is determined by finding the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[10]
Principle of MBC Determination
Following a standard MIC assay, aliquots are taken from the clear (inhibited) wells, plated on drug-free agar, and incubated. The absence of growth on the agar indicates that the bacteria in the original well were killed, not just inhibited. The MBC/MIC ratio is a key metric:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .[10]
-
MBC/MIC > 4: The compound is considered bacteriostatic .
Figure 3: Logic for determining bactericidal vs. bacteriostatic activity.
Protocol 2: MBC Determination
Materials:
-
Completed MIC plate from Protocol 1
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile saline or PBS with 0.05% Tween 80
Procedure:
-
Well Selection: Identify the MIC from the MABA plate. Select this well and all wells with higher concentrations that showed no growth (remained blue).
-
Plating: a. Thoroughly mix the contents of each selected well. b. Plate 100 µL from each well onto a separate, clearly labeled 7H11 agar plate. c. Also, plate a 1:1000 dilution of the drug-free growth control well to determine the initial inoculum size.
-
Incubation: Incubate the agar plates at 37°C in a humidified incubator for 3 to 4 weeks, or until colonies are clearly visible.
-
Data Analysis: a. Count the number of colonies on each plate. b. Calculate the percentage of bacteria killed at each drug concentration relative to the initial inoculum count. c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU.[12]
Table 2: Example Bactericidal Activity Assessment
| Compound Concentration | CFU Count | % Kill | Interpretation |
|---|---|---|---|
| Growth Control (diluted) | 150 (represents 1.5x10^5 CFU/mL) | 0% | N/A |
| MIC (1.56 µg/mL) | 50 | 66.7% | Bacteriostatic |
| 2x MIC (3.12 µg/mL) | 5 | 96.7% | Sub-bactericidal |
| 4x MIC (6.25 µg/mL) | 0 | 100% | MBC |
| Result | MIC = 1.56 µg/mL | MBC = 6.25 µg/mL | MBC/MIC Ratio = 4 (Bactericidal) |
Tier 3: Intracellular Efficacy and Cytotoxicity
M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[13][14] A compound that is effective against bacteria in broth may not be effective against intracellular bacteria due to poor cell permeability or efflux by host cell pumps. Therefore, assessing a compound's activity in a macrophage infection model is a critical step.[15][16] Concurrently, the compound must be evaluated for toxicity against the host cells to ensure a therapeutic window.
Principle of the Macrophage Infection Model
In this assay, a human macrophage-like cell line (e.g., THP-1) is infected with M. tuberculosis. The infected cells are then treated with the test compound. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is quantified by plating for CFU.[17][18]
Figure 4: Workflow for the intracellular M. tuberculosis efficacy assay.
Protocol 3: Intracellular Efficacy Assay
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS, L-glutamine, and HEPES
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
M. tuberculosis H37Rv
-
Sterile 24-well plates
-
0.1% Sodium Dodecyl Sulfate (SDS) or Triton X-100 for cell lysis
Procedure:
-
Macrophage Differentiation: a. Seed THP-1 cells into a 24-well plate at a density of 2 x 10^5 cells/well. b. Add PMA to a final concentration of 20-50 ng/mL and incubate for 24-48 hours to induce differentiation into adherent, macrophage-like cells.
-
Infection: a. Wash the adherent macrophages twice with warm serum-free RPMI to remove PMA. b. Infect the cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours at 37°C.[19] c. After 4 hours, aspirate the medium and wash the monolayer three times with warm RPMI to remove extracellular bacteria.
-
Compound Treatment: Add fresh RPMI containing 2-fold serial dilutions of the test compound to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C.
-
Quantification of Intracellular Bacteria: a. Aspirate the medium from each well. b. Add 500 µL of 0.1% SDS to each well and incubate for 10 minutes at room temperature to lyse the macrophages. c. Scrape the wells and collect the lysate, mixing thoroughly. d. Perform 10-fold serial dilutions of the lysate in PBS with 0.05% Tween 80. e. Plate 100 µL of appropriate dilutions onto 7H11 agar plates. f. Incubate for 3-4 weeks and count CFUs. Calculate the log10 reduction in CFU compared to the vehicle control.
Protocol 4: Host Cell Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[20]
Procedure:
-
Cell Seeding: Seed differentiated THP-1 macrophages (or another relevant cell line like A549 lung epithelial cells) in a 96-well plate at 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for 72 hours (to match the duration of the intracellular assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
Table 3: Intracellular Efficacy & Cytotoxicity Summary
| Compound | Intracellular EC90 (µg/mL) | Cytotoxicity IC50 (µg/mL) | Selectivity Index (SI = IC50 / EC90) |
|---|---|---|---|
| 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine | 5.8 | > 100 | > 17.2 |
| Rifampicin (Control) | 0.1 | > 50 | > 500 |
EC90: Effective concentration that inhibits 90% of intracellular bacterial growth. A Selectivity Index (SI) > 10 is generally considered a promising result for a screening hit.
References
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
-
Perumal, P., et al. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]
-
Phelan, J. J., et al. (2016). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Kanno, A., et al. (2003). Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Piuri, M., et al. (2009). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. SpringerLink. [Link]
-
Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]
-
Rondon, L., et al. (2011). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. [Link]
-
Busse, J., et al. (2017). A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells. PLOS ONE. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]
-
Jacobs, W. R., Jr., et al. (1993). Rapid Assessment of Drug Susceptibilities of Mycobacterium tuberculosis by Means of Luciferase Reporter Phages. Science. [Link]
-
Anoosheh, S., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments. [Link]
-
Clark, S. O., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. F1000Research. [Link]
-
Mejia, C. G., et al. (2005). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology. [Link]
-
Zetola, N. M., et al. (2005). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]
-
Anoosheh, S., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments. [Link]
-
Horváth, G., et al. (2020). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology. [Link]
-
Anoosheh, S., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. PubMed. [Link]
-
Nazarova, E. V., & Russell, D. G. (2017). Growing and handling of Mycobacterium tuberculosis for macrophage infection assays. Methods in Molecular Biology. [Link]
-
Vitro Master Diagnóstica. (n.d.). Tuberculosis. Vitro Master Diagnóstica. [Link]
-
van Veen, S. C. M., et al. (2004). Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination. Antimicrobial Agents and Chemotherapy. [Link]
-
Ahmad, I., et al. (2015). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PLOS ONE. [Link]
-
Heifets, L. B., & Iseman, M. D. (1985). Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases. PubMed. [Link]
-
Nazarova, E. V., & Russell, D. G. (2017). Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays. Springer Protocols. [Link]
-
Canales, N., et al. (2011). Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays. Journal of Microbiological Methods. [Link]
-
Hoagland, D. T., et al. (2005). Intracellular Macrophage Growth Rates and Cytokine Profiles of Mycobacterium tuberculosis Strains with Different Transmission Dynamics. The Journal of Infectious Diseases. [Link]
-
Microbe Investigations. (n.d.). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations. [Link]
-
Kumar, P., et al. (2009). Bacteriostatic and bactericidal target zones. Generic survival kinetics... ResearchGate. [Link]
-
Paul, M., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. [Link]
-
National Center for Biotechnology Information. (n.d.). (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. PubChem. [Link]
-
Osmanov, A. R., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
-
Osmanov, A. R., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. [Link]
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]
- 14. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 20. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
I. Abstract and Introduction
This application note describes a detailed, validated, and high-throughput method for the quantitative analysis of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine in human plasma. The accurate measurement of drug and metabolite concentrations in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, providing critical data for regulatory submissions and drug development decisions.[1][2][3]
The method leverages the unparalleled sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is widely regarded as the gold standard for bioanalysis.[4][5] We present a comprehensive protocol, beginning with a streamlined and efficient protein precipitation (PPT) sample preparation technique, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM).
This document is structured to provide not just a step-by-step protocol, but also the scientific rationale behind key methodological choices. Adherence to the principles outlined herein will produce a robust, reliable, and reproducible assay that meets the stringent requirements set forth by global regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
II. The Bioanalytical Imperative: Why This Method?
The core challenge in quantifying a small molecule like 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine in plasma lies in isolating it from a complex mixture of endogenous components, including abundant proteins, lipids, and salts. These matrix components can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during ionization, leading to inaccurate results.[8][9]
Our choice of methodology is guided by three pillars:
-
Efficiency: Protein precipitation is a simple, fast, and cost-effective sample preparation technique that effectively removes the majority of interfering proteins.[10] Its simplicity lends itself to high-throughput automation.
-
Selectivity: The combination of chromatographic separation by HPLC/UPLC and the specificity of tandem mass spectrometry (MS/MS) ensures that the signal detected is unequivocally from the analyte of interest, free from interference.[4]
-
Regulatory Compliance: The entire method is designed to be validated according to the internationally harmonized ICH M10 guideline, ensuring the integrity and acceptability of the data generated.[7][11]
III. Overall Experimental Workflow
The analytical process is a sequential workflow designed to ensure sample integrity, analytical accuracy, and data reliability from start to finish. Each stage is a critical control point for the quality of the final result.
Caption: Step-by-step protein precipitation (PPT) workflow.
Step-by-Step Protocol:
-
Thawing: Thaw frozen human plasma samples, calibration standards (CS), and quality control (QC) samples in a water bath at room temperature, then equilibrate on ice.
-
Aliquoting: Into a 96-well deep-well plate, pipette 100 µL of each sample (plasma, CS, QC, blank).
-
Internal Standard (IS) Addition: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte) to all wells except the blank matrix. The IS is crucial for correcting for variability during sample preparation and injection.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to all wells. The 3:1 ratio of solvent to plasma is a common starting point that ensures efficient protein removal. [12]5. Mixing: Cover the plate and vortex vigorously for approximately 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the plate at approximately 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein at the bottom of the wells.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into a clean 96-well plate, ensuring that the protein pellet is not disturbed.
-
Injection: The plate is now ready for analysis. Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
PART B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: The supernatant is injected onto a reversed-phase C18 column. The analyte and any remaining matrix components are separated based on their hydrophobicity. A gradient elution, starting with a high aqueous content and increasing the organic content, allows polar components to elute first, followed by the analyte of interest. The acidic mobile phase (0.1% formic acid) ensures the amine group on the tetrahydroquinazoline core is protonated, which is essential for efficient positive mode electrospray ionization (ESI) and good chromatographic peak shape. [13] Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and rapid analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating moderately non-polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A standard starting gradient for method development. [13] |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte contains a basic amine group, which is readily protonated in positive mode. |
| MRM Transitions | See Table Below | Specific precursor-to-product ion transitions ensure maximum selectivity. |
Hypothetical MRM Transitions: (Note: These values must be empirically determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 177.1 | 162.1 | 150 | 25 |
| Internal Standard | 181.1 (e.g., +4 Da) | 166.1 | 150 | 25 |
V. Bioanalytical Method Validation (BMV)
A bioanalytical method is not trustworthy until it has been rigorously validated to prove it is fit for its intended purpose. [7][14]The validation process demonstrates that the method is accurate, precise, and reproducible. All validation experiments should follow the latest regulatory guidance from the FDA and EMA (ICH M10). [6][15][11] Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Three runs with QC samples at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). [15] |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of plasma should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific value is mandated, high and consistent recovery is desirable. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration in stored QC samples should be within ±15% of the nominal concentration compared to freshly prepared samples (e.g., bench-top, freeze-thaw, long-term). |
VI. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation; Analyte co-precipitation. | Increase the solvent-to-plasma ratio (e.g., to 4:1); Ensure vigorous vortexing; Test an alternative solvent like methanol. |
| High Matrix Effect | Insufficient sample cleanup from PPT alone. | Dilute the final extract further; If issues persist, develop a more selective sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). [9] |
| Poor Peak Shape | Incompatible injection solvent; Secondary interactions on the column. | Ensure the final extract composition is similar to the initial mobile phase; Adjust mobile phase pH. |
| Inconsistent Results | Pipetting errors; Inconsistent sample handling; IS instability. | Use calibrated pipettes; Ensure consistent timing and temperature during sample prep; Verify IS stability. |
VII. References
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. [Link]
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
Zhang, G., et al. (2012). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. The AAPS Journal, 14(4), 799–807. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]
-
Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 2(5), 843-62. [Link]
-
Wu, J. T., et al. (2001). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 15(1), 56-66. [Link]
-
Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 3). Bioanalysis Zone. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]
-
Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Journal of Liquid Chromatography & Related Technologies, 35(4), 501-512. [Link]
-
Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-11. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]
-
Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry, 71(14), 2650–2656. [Link]
-
Ravn, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. [Link]
-
Gavhane, M., et al. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251. [Link]
-
Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026, March 11). LCGC International. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. (2021, August 1). LCGC International. [Link]
-
Al-Adwani, S., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122851. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
-
Ivanov, M., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Heliyon, 7(12), e08528. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 35(4), 783–792. [Link]
-
Barski, K., et al. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. BMC Veterinary Research, 21(1), 1-10. [Link]
-
Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 10, 960580. [Link]
-
Karthikeyan, S. (2013). A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Drug Delivery and Therapeutics, 3(2). [Link]
-
Analytical Method for Pyrifluquinazon (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Journal of Analytical & Bioanalytical Techniques. [Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011, July 1). Critical Reviews in Analytical Chemistry, 41(3), 200-216. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. longdom.org [longdom.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
Cell cycle analysis using flow cytometry for cells treated with tetrahydroquinoline compounds
Application Note: High-Resolution Cell Cycle Analysis of Tetrahydroquinoline-Treated Cells via Flow Cytometry
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.
Introduction & Mechanistic Rationale
Tetrahydroquinoline (THQ) and tetrahydroisoquinoline derivatives represent a highly promising class of synthetic scaffolds in oncology drug discovery. Recent preclinical evaluations demonstrate their potent antiproliferative properties across diverse malignancies, including colorectal (HCT-116), lung (A-549), and glioblastoma (LN229) cell lines [1] [2].
The primary mechanism of action for many THQ derivatives involves the induction of intracellular reactive oxygen species (ROS), which subsequently triggers double-strand DNA breaks. The resulting cellular DNA damage response (DDR) activates the p53/p21 axis, leading to the suppression of cyclin-dependent kinases (e.g., the cdc-2/Cyclin B1 complex). This signaling cascade ultimately halts cell cycle progression—most frequently at the G2/M or G0/G1 phase—and commits the cell to caspase-mediated apoptosis [1] [2].
Mechanistic pathway of THQ-induced cell cycle arrest and apoptosis.
To accurately quantify these cytostatic effects, flow cytometry coupled with Propidium Iodide (PI) staining remains the gold standard. PI is a stoichiometric, fluorescent intercalating agent that binds to double-stranded nucleic acids. By measuring the fluorescence intensity of PI-stained cells, researchers can precisely determine the DNA content, differentiating cells in the G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.
Experimental Rationale & Causality (E-E-A-T)
A self-validating flow cytometry protocol requires strict adherence to physical and chemical principles. Do not treat the following steps as mere suggestions; they are mechanistic necessities:
-
Fixation Causality (70% Cold Ethanol): Ethanol is a dehydrating fixative. Unlike cross-linking agents (e.g., paraformaldehyde) that alter chromatin structure and mask DNA intercalation sites, ethanol precipitates proteins and permeabilizes the plasma membrane. This ensures PI can freely enter the nucleus and bind to DNA in a strictly stoichiometric manner [3].
-
Enzymatic Digestion (RNase A): PI cannot distinguish between double-stranded DNA and double-stranded RNA. Without RNase A treatment, the fluorescence signal will be artificially inflated by RNA binding, destroying the resolution of the cell cycle peaks and leading to uninterpretable data [3].
-
Doublet Discrimination: Two G1 cells sticking together (2n + 2n = 4n) will emit the exact same total fluorescence as a single G2/M cell (4n). Failure to exclude doublets using Area vs. Width (or Height) parameters will result in a false-positive G2/M arrest readout.
Step-by-step experimental workflow for PI-based cell cycle analysis.
Detailed Step-by-Step Methodology
Reagents Required:
-
THQ Compound (dissolved in cell-culture grade DMSO)
-
1X Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+
-
0.25% Trypsin-EDTA
-
70% Ethanol (Pre-chilled to -20°C)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
RNase A (DNase-free) stock solution (10 mg/mL)
Step 1: Cell Treatment
-
Seed target cells (e.g., HCT-116 or A-549) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Treat cells with the THQ derivative at predetermined concentrations (e.g., IC50 and 2x IC50). Include a Vehicle Control (DMSO ≤ 0.1% v/v) and a Positive Control (e.g., Nocodazole 100 ng/mL for G2/M arrest).
-
Incubate for the desired time course (typically 24h, 48h, and 72h).
Step 2: Harvesting (Critical Step) Causality Note: Both floating (apoptotic/mitotic) and adherent cells must be collected. Discarding the culture media will artificially deplete the Sub-G1 and G2/M populations, severely biasing the cell cycle distribution.
-
Collect the culture media (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cell layer with 1X PBS and add the wash to the same tube.
-
Add 0.25% Trypsin-EDTA to detach the remaining cells. Neutralize with serum-containing media and pool all cells together.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
Step 3: Fixation
-
Resuspend the cell pellet in 0.5 mL of ice-cold 1X PBS.
-
Vortex gently while adding 1.5 mL of ice-cold 70% ethanol dropwise. Causality Note: Adding ethanol dropwise while vortexing prevents cell clumping and ensures a true single-cell suspension during fixation.
-
Incubate at -20°C for at least 2 hours (cells can be stored safely at this stage for up to a month).
Step 4: Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes. (Higher speed is needed as ethanol-fixed cells become buoyant).
-
Carefully decant the ethanol. Wash the pellet once with 1 mL of 1X PBS to rehydrate the cells.
-
Resuspend the pellet in 500 µL of PI Staining Buffer (PBS containing 20 µg/mL PI, 200 µg/mL RNase A, and 0.1% Triton X-100).
-
Incubate in the dark at room temperature for 30 minutes.
Step 5: Flow Cytometry Acquisition
-
Acquire data using a flow cytometer equipped with a 488 nm (blue) laser. PI emission is typically collected in the FL2 or FL3 channel (e.g., 585/42 nm or 610/20 nm bandpass filter).
-
Set the flow rate to "Low" (< 400 events/second) to minimize coincident events (doublets) in the flow cell.
-
Acquire a minimum of 10,000 single-cell events.
Data Presentation & Interpretation
Standard Gating Strategy:
-
FSC vs. SSC: Gate the main cell population to exclude subcellular debris (low FSC) and pyknotic/dead cells.
-
PI-Area vs. PI-Width: Draw a linear gate around the primary diagonal population. Events falling to the right of this diagonal are doublets and must be strictly excluded.
-
PI-Area Histogram: Apply cell cycle modeling software (e.g., FlowJo, ModFit LT) using the Watson Pragmatic or Dean-Jett-Fox models to quantify the area under the G0/G1, S, and G2/M peaks.
Representative Quantitative Data Summary: The following table illustrates the expected dose-dependent shift in cell cycle distribution upon THQ treatment, characterized by a depletion of the S-phase and a prominent accumulation in the G2/M phase.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 0.1% | 55.2 ± 2.1 | 32.4 ± 1.5 | 11.1 ± 1.0 | 1.3 ± 0.2 |
| THQ Derivative | 10 µM | 42.1 ± 1.8 | 18.5 ± 1.2 | 34.2 ± 2.4 | 5.2 ± 0.8 |
| THQ Derivative | 20 µM | 28.4 ± 2.0 | 12.1 ± 0.9 | 48.3 ± 3.1 | 11.2 ± 1.5 |
| Positive Control | 100 ng/mL | 15.3 ± 1.4 | 8.2 ± 0.7 | 72.1 ± 4.2 | 4.4 ± 0.5 |
Note: Data represents idealized flow cytometric quantification. Increased Sub-G1 populations at higher doses indicate DNA fragmentation associated with late-stage apoptosis, a hallmark of potent THQ derivatives [1] [2].
References
-
Title: Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: Scientific Reports 12, 19076 (2022) URL: [Link]
-
Title: Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells Source: European Journal of Pharmaceutical Sciences 200, 106842 (2024) URL: [Link]
-
Title: 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents Source: Molecules 25(8), 1898 (MDPI, 2020) URL: [Link]
Strategies to increase the solubility of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine for bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine in bioassays. Low aqueous solubility is a common hurdle that can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This resource is designed to provide you with scientifically-grounded strategies to overcome these challenges.
Understanding the Molecule: 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Before exploring solubilization strategies, it's crucial to understand the physicochemical properties of the compound.
-
Structure: 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
-
Molecular Formula: C9H13N3[3]
-
Molecular Weight: 163.22 g/mol [3]
-
Key Feature: The presence of a primary amine group suggests the compound is basic and its solubility will be pH-dependent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most effective step for a basic compound like this is to adjust the pH of your buffer. The primary amine group can be protonated at a lower pH, forming a more soluble salt.[4][5]
Causality: The uncharged, or free base, form of an amine is typically less soluble in aqueous solutions than its charged, or salt, form. By lowering the pH of the buffer, you increase the concentration of hydrogen ions, which then protonate the amine group (R-NH2 + H+ ⇌ R-NH3+). This ionized form has improved interactions with water molecules, leading to increased solubility.[6]
Recommended Action:
-
Determine the pKa of your compound if it is not already known. This will help you select an appropriate buffer pH.
-
Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Test the solubility of your compound in each buffer. It is crucial to ensure that the final pH of the solution is compatible with your specific bioassay, as significant pH changes can affect enzyme activity or cell viability.[5]
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my desired concentration. What's the next logical step?
A2: If pH adjustment alone is not sufficient, the use of co-solvents is a widely accepted and effective strategy.[7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[7]
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. This makes the environment more favorable for a non-polar or weakly polar compound, thereby increasing its solubility.[8]
Common Co-solvents for Bioassays:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)[]
-
Propylene glycol (PG)[]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a high-concentration stock solution of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Serially dilute this stock solution into your assay buffer.
-
Visually inspect for precipitation at each concentration.
-
Crucially, always include a vehicle control in your assay containing the same final concentration of the co-solvent to account for any effects of the solvent on the biological system. It is recommended to keep the final co-solvent concentration below 1-2% to minimize potential artifacts.[10]
| Co-solvent | Typical Starting Concentration in Assay | Maximum Tolerated Concentration (Assay Dependent) |
| DMSO | 0.1 - 0.5% | < 1-2% |
| Ethanol | 0.5 - 1% | < 5% |
| PEG 400 | 1 - 5% | Varies |
| Propylene Glycol | 1 - 5% | Varies |
Table 1: Common co-solvents and their typical concentration ranges in bioassays.
Q3: I'm concerned about the potential for co-solvents to interfere with my assay. Are there alternative solubilizing agents?
A3: Yes, cyclodextrins and surfactants are excellent alternatives to co-solvents, particularly when solvent toxicity or interference is a concern.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[11][12] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[11][12][13][14] Commonly used cyclodextrins in pharmaceutical applications include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][16][17] The hydrophobic core of these micelles can solubilize poorly soluble compounds, increasing their apparent solubility.[15] Common non-ionic surfactants used in bioassays include Polysorbate 80 (Tween 80) and Brij-35.[18]
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing challenging compounds.
Q4: Can forming a salt of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine improve its handling and solubility?
A4: Absolutely. For basic compounds, creating a salt form is a very common and effective method to enhance aqueous solubility and dissolution rate.[4][19]
Causality: Salt formation essentially pre-protonates the basic amine group, creating a solid form that is already ionized. When this salt is introduced to an aqueous medium, it readily dissociates into its constituent ions, leading to a higher concentration of the soluble, protonated form of the drug compared to starting with the free base.[6][20]
Commonly Used Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H2SO4)
-
Mesylate (methanesulfonic acid)
-
Maleate (maleic acid)
-
Tartrate (tartaric acid)
Protocol: Small-Scale Salt Formation for Solubility Assessment
-
Dissolve a known amount of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).
-
Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the desired acid (e.g., HCl in isopropanol).
-
Stir the mixture at room temperature or with gentle warming to facilitate salt formation. Precipitation of the salt may occur.
-
Isolate the salt by filtration or by evaporating the solvent under reduced pressure.
-
Dry the salt thoroughly under vacuum.
-
Assess the solubility of the newly formed salt in your aqueous assay buffer and compare it to the free base.
Decision Matrix for Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, effective for ionizable compounds, minimal excipients.[] | Can alter assay conditions (enzyme activity, cell viability).[5] | Initial screening of basic or acidic compounds. |
| Co-solvents | High solubilizing power for many compounds. | Potential for assay interference, toxicity, or precipitation upon dilution.[2] | Compounds that are not sufficiently soluble with pH adjustment alone. |
| Cyclodextrins | Low toxicity, can improve stability.[12][13] | Can be expensive, may not be effective for all molecules. | Sensitive assays where co-solvents are problematic. |
| Surfactants | Effective at low concentrations, can mimic physiological conditions.[15][17] | Can interfere with certain assays, potential for cell lysis at high concentrations. | Lipid-like compounds or when mimicking in vivo formulations. |
| Salt Formation | Significantly improves solubility and dissolution rate, better handling of solid material.[21][19] | Can be hygroscopic, may require chemical synthesis steps. | Pre-formulation and long-term use of a compound. |
Table 2: Comparison of different solubilization strategies.
Final Recommendations
For 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, a step-wise approach is recommended. Begin with pH adjustment, as it is the most direct and often sufficient method for a basic amine. If further enhancement is needed, explore the use of co-solvents, being mindful of their final concentration in the assay. For sensitive biological systems, cyclodextrins and surfactants offer excellent alternatives. Finally, for long-term development and consistent results, preparing a stable and soluble salt form is a highly recommended strategy.
Always validate that your chosen solubilization method does not interfere with your bioassay by running appropriate vehicle and positive/negative controls. Low solubility can be a significant source of variability and inaccurate data in biological assays, and a systematic approach to addressing it is crucial for reliable results.[1]
References
- JOCPR.
- Shah, F. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Solubility enhancement techniques: A comprehensive review.
- Pharmaceutical Salts Optimiz
- Serajuddin, A. T. M.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate. Why salt formation of weak acid increases the drug solubility?
- Wikipedia. Cosolvent.
- PubChem. (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine.
- Benchchem. Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
- BOC Sciences.
- ResearchGate. How can I increase the solubility to perform an enzyme assay?
- PubMed.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- PubChem. 6-[[Methyl(1-naphthyl)amino]methyl]-5,6,7,8-tetrahydroquinazoline-2,4-diamine.
- NextSDS. 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine.
- ResearchGate. Pharmaceutical Applications of Cyclodextrins. 1.
- Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach.
- PMC.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- MDPI. Study on Reversible Solubilization by Adjusting Surfactant Properties.
- ResearchGate.
- SciSpace.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Evaluation of cyclodextrin solubiliz
- ResearchGate.
- PubMed. Pharmaceutical applications of cyclodextrins. 1.
- Pharmaceutical applications of cyclodextrins. 1.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Benchchem. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- Sapphire Bioscience. 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine.
- WuXi AppTec DMPK.
- MilliporeSigma. [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)
- ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
- Sigma-Aldrich. 5,6,7,8-Tetrahydroquinazolin-2-amine | 2305-85-3.
- MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
- ResearchGate. (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. ajptonline.com [ajptonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. | Semantic Scholar [semanticscholar.org]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting unexpected fragmentation patterns in mass spectrometry of quinazoline derivatives
Welcome to the Quinazoline Mass Spectrometry Support Center . This resource is engineered for analytical scientists, pharmacologists, and drug development professionals dealing with the complex gas-phase chemistry of quinazoline derivatives.
Quinazolines—a privileged scaffold in oncology and antimicrobial drug design—exhibit unique ionization and fragmentation behaviors. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you resolve unexpected spectral artifacts, optimize collision-induced dissociation (CID), and ensure absolute data integrity.
Diagnostic FAQs: Troubleshooting Unexpected Spectra
Q1: Why am I seeing multiple peaks in my MS1 full scan that correspond to known quinazoline fragments, even without applying collision energy? Causality: You are observing In-Source Fragmentation (ISF) . This phenomenon occurs in the intermediate pressure region between the atmospheric electrospray ionization (ESI) source and the high-vacuum mass analyzer[1]. When the declustering potential (DP) or fragmentor voltage is set too high, the ions are accelerated excessively, colliding with residual solvent or gas molecules. This kinetic energy is converted into internal energy, causing the fragile bonds of the quinazoline side chains to rupture before the precursor ion ever reaches the collision cell[2]. Resolution: You must optimize the atmospheric-to-vacuum interface. Lower the DP/fragmentor voltage and decrease the source temperature to preserve the intact [M+H]+ precursor.
Q2: My quinazoline derivative yields drastically different MS/MS spectra across different runs. Why is the fragmentation pattern unstable? Causality: This is a classic symptom of protomer formation . Quinazolines possess multiple basic nitrogen atoms (e.g., N-1 and N-3 in the pyrimidine ring). Depending on subtle shifts in mobile phase pH or ESI droplet dynamics, protons can localize on different nitrogen atoms, creating distinct gas-phase isomers known as protomers[3]. Because the site of protonation dictates the charge-directed cleavage pathways, different protomers will exhibit entirely different CID stabilities and product ions[4]. Resolution: Standardize your mobile phase additives (e.g., strictly 0.1% formic acid) to force protonation at the most thermodynamically favorable basic site, locking the molecule into a single, reproducible protomer state.
Q3: I am observing major neutral losses of 28 Da and 27 Da in my MS/MS spectra. Are these diagnostic for the quinazoline core? Causality: Yes. The loss of 28 Da typically corresponds to the expulsion of carbon monoxide (CO), which is a highly characteristic retro-Diels-Alder-like cleavage for quinazolinone derivatives (e.g., quinazoline-2,4-diones)[5]. The subsequent or independent loss of 27 Da corresponds to the elimination of hydrogen cyanide (HCN) from the pyrimidine ring[5]. These are high-energy pathways that confirm the presence of the fused bicyclic core.
Mechanistic Workflows & Fragmentation Pathways
To effectively troubleshoot, you must visualize where energy is imparted to your analyte and how the molecule dissipates that energy.
LC-MS/MS workflow highlighting zones for in-source fragmentation and collision-induced dissociation.
Common electrospray MS/MS fragmentation pathways for protonated quinazoline derivatives.
Quantitative Data: Parameter & Fragmentation Matrices
Use the tables below to benchmark your experimental parameters and annotate your spectra.
Table 1: Diagnostic Neutral Losses in Quinazoline MS/MS
| Neutral Loss | Mass Shift (Da) | Structural Origin | Required Collision Energy (CE) |
|---|---|---|---|
| Hydrogen Cyanide (HCN) | -27 | Pyrimidine ring cleavage | High (25 - 35 eV) |
| Carbon Monoxide (CO) | -28 | Quinazolinone C=O cleavage | High (25 - 35 eV) |
| Water (H₂O) | -18 | Hydroxyl substitution | Low (10 - 15 eV) |
| Alkyl/Aryl Side Chains | Variable | Cleavage at substituent bonds | Low to Medium (15 - 25 eV) |
Table 2: ESI-MS Parameter Optimization Matrix
| Parameter | Typical Starting Value | Troubleshooting Adjustment | Causality / Effect |
|---|---|---|---|
| Capillary Voltage | 2.5 - 3.0 kV | Decrease if corona discharge occurs | Controls initial droplet formation and ionization efficiency[6]. |
| Declustering Potential (DP) | 30 - 40 V | Decrease by 10 V decrements | High DP accelerates ions too aggressively, causing ISF[1]. |
| Source Temperature | 120 - 150 °C | Decrease if thermal degradation is seen | Aids desolvation; excessive heat lowers the dissociation barrier[6]. |
| Desolvation Gas Flow | 600 L/h | Increase for highly aqueous solvents | Evaporates solvent; prevents [M+H+H2O]+ cluster ion formation[6]. |
Self-Validating Experimental Protocols
Protocol A: Mitigating In-Source Fragmentation (ISF)
Objective: Maximize precursor ion intensity in MS1 while eliminating premature fragmentation.
-
Baseline Assessment: Infuse your quinazoline standard at 1 µg/mL. Run a full scan MS1 (no collision energy applied). Calculate the ISF Ratio = (Abundance of Fragment Ion) / (Abundance of Precursor Ion).
-
Voltage Titration: Decrease the Declustering Potential (DP) or Cone Voltage in 10 V decrements.
-
Causality: Lowering this voltage reduces the kinetic energy imparted to the ions in the atmospheric-to-vacuum transition, preventing violent collisions with residual gas molecules[1].
-
-
Temperature Optimization: Decrease the source temperature in 20 °C increments (do not drop below 100 °C to avoid signal loss from poor desolvation).
-
Causality: High thermal energy lowers the activation barrier for dissociation. Cooling the source stabilizes labile side chains[1].
-
-
Validation Check: The protocol is successfully validated when the ISF Ratio in MS1 drops below 0.05 (less than 5% fragmentation), while maintaining a signal-to-noise ratio (S/N) > 100 for the intact precursor ion.
Protocol B: Step-by-Step Collision Energy (CE) Optimization
Objective: Generate a stable, reproducible MS/MS spectrum with diagnostic product ions for quantitation (MRM) or structural elucidation.
-
Precursor Isolation: Isolate the [M+H]+ ion in Q1 with a narrow 1 m/z window to exclude isotopic interference.
-
CE Sweeping: Ramp the Collision Energy (CE) from 5 eV to 40 eV in 5 eV increments.
-
Causality: Quinazoline fused-ring cores are highly stable due to aromaticity. Peripheral side chains will cleave at low CE (10-20 eV), while deep pyrimidine ring cleavages (loss of HCN/CO) require high CE (25-35 eV)[3]. Sweeping ensures you capture both peripheral and core structural data.
-
-
Protomer Stabilization: If the fragmentation pattern shifts erratically between injections, adjust the mobile phase to strictly 0.1% formic acid.
-
Causality: Consistent protonation at the most basic nitrogen locks the molecule into a single protomer state, yielding reproducible CID spectra[3].
-
-
Validation Check: The protocol is validated when the survival yield of the precursor ion is approximately 10% , and at least three diagnostic product ions are generated with >20% relative abundance.
References
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: ResearchGate / Journal of Chemica Acta URL:[Link]
-
Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry Source: FULIR / Ruđer Bošković Institute URL:[Link]
-
Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus Source: Frontiers in Chemistry URL:[Link]
-
A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional calculations Source: University of Southampton / Rapid Communications in Mass Spectrometry URL:[Link]
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus [frontiersin.org]
How to improve the metabolic stability and pharmacokinetic profile of tetrahydroquinazoline inhibitors
Welcome to the MedChem Technical Support & Knowledge Base . As drug development professionals, you know that the tetrahydroquinazoline (THQ) scaffold is a highly privileged pharmacophore used to target kinases (e.g., mTOR, PI3K), topoisomerases, and mutant GTPases (e.g., KRAS). However, its unique physicochemical properties often lead to late-stage attrition due to metabolic instability, poor pharmacokinetics (PK), and off-target toxicity.
This guide is designed by Senior Application Scientists to troubleshoot the most common experimental and developmental roadblocks associated with THQ inhibitors.
🔍 Knowledge Base: Troubleshooting & FAQs
Ticket #001: Rapid Phase I Metabolism (The "Leaky Bucket" Problem)
User Query: "Our THQ-based KRAS inhibitor shows excellent biochemical potency, but it is rapidly cleared in in vitro liver microsomes ( CLint is too high). How do we stabilize the scaffold?"
Causality & Solution: The primary metabolic liability of the THQ scaffold lies in its saturated alicyclic ring (the "tetrahydro" portion). This region is highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated aliphatic hydroxylation, which often leads to rapid aromatization into a fully aromatic quinazoline, destroying the specific 3D geometry required for target binding.
To solve this, you must block the metabolic hotspots via steric shielding . A proven strategy is the introduction of gem-dimethyl groups. For example, in the optimization of covalent KRAS-G12C inhibitors, dimethyl substitution at the C7 position of the half-saturated tetrahydroquinazoline core not only blocked CYP-mediated oxidation but also improved biochemical potency by maximizing noncovalent van der Waals interactions within the His95 cryptic pocket[1].
Ticket #002: Severe hERG Liability and High In Vivo Clearance
User Query: "We appended a morpholine ring to our THQ core to improve solubility. Now, our compound is highly potent against mTOR, but it shows severe hERG channel inhibition and massive in vivo clearance. What is the mechanism, and how do we fix it?"
Causality & Solution: Appending basic amines (like morpholine or piperazine) to the THQ core increases the basicity of the molecule. Highly basic nitrogens (pKa > 7.5) become protonated at physiological pH. These positively charged moieties are easily trapped inside the inner cavity of the hERG potassium channel via cation- π interactions with aromatic residues (Tyr652, Phe656), leading to cardiotoxicity. Furthermore, high basicity drives a massive volume of distribution and rapid renal/hepatic clearance.
You must utilize pKa tuning . By introducing electron-withdrawing groups adjacent to the basic nitrogen, you can lower the pKa without drastically altering the steric bulk. A landmark example is the optimization of the mTOR inhibitor GDC-0349. By introducing an oxetane group to the basic nitrogen, researchers reduced the pKa from 7.6 to 5.0. This single modification abolished hERG liability (IC50 > 100 µM) and reduced free plasma clearance in mice by over 18-fold[2].
Ticket #003: Poor Blood-Brain Barrier (BBB) Penetration
User Query: "We are developing a THQ-based Topoisomerase II inhibitor for CNS malignancies, but our lead compound cannot cross the BBB. How can we optimize the THQ core for CNS exposure?"
Causality & Solution: BBB penetration is strictly governed by the Topological Polar Surface Area (TPSA), lipophilicity (LogD), and the number of Hydrogen Bond Donors (HBDs). Unoptimized THQ scaffolds often contain primary or secondary amines that act as strong HBDs, making them prime substrates for P-glycoprotein (P-gp) efflux pumps at the BBB.
To achieve CNS penetrance, you must mask these HBDs and fine-tune lipophilicity. In the development of ARN-21934, a highly selective Topoisomerase II α inhibitor, researchers converted a primary 6-amino group on the THQ core into a dimethylamino group (masking the HBDs) and introduced a 3-fluorophenyl substitution. This reduced the efflux ratio, improved metabolic stability, and granted the compound the ability to successfully penetrate the blood-brain barrier[3].
📊 Quantitative Data: PK & Toxicity Optimization Summary
The following table summarizes the dramatic impact of targeted structural modifications on the pharmacokinetic and safety profiles of THQ inhibitors, demonstrating the causality discussed in the FAQs.
| Compound | Target | Key Structural Modification | Amine pKa | hERG IC50 (µM) | Free Plasma Clearance (Mouse) | Reference |
| Lead 1b | mTOR | Initial THQ Hit | > 7.6 | < 10.0 | 1818 mL/min/kg | [2] |
| Compound 8e | mTOR | Isopropyl substitution | 7.6 | 8.5 | High | [2] |
| GDC-0349 (8h) | mTOR | Oxetane addition (pKa tuning) | 5.0 | > 100.0 | 100 mL/min/kg | [2] |
| Hit 1 | TopoII | Initial 6-amino-THQ Hit | N/A | N/A | High / Poor BBB | [3] |
| ARN-21934 | TopoII | Dimethylamino + Fluorine | N/A | N/A | Favorable / BBB Penetrant | [3] |
🔬 Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every assay must be a self-validating system. If the internal controls fail, the entire plate must be rejected.
Protocol 1: Self-Validating Liver Microsomal Stability Assay (Measurement of CLint )
Purpose: To quantify the intrinsic clearance of THQ derivatives and verify the success of steric shielding (e.g., C7-dimethylation).
-
Preparation: Thaw human/mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
System Validation Controls: Alongside your THQ test compounds, you must include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).
-
Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compounds/controls (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
-
Validation Gate: Calculate the half-life ( t1/2 ) and CLint . Stop Go Decision: If Verapamil CLint is < 40 µL/min/mg or Warfarin shows > 15% depletion, the microsomes are inactive or the LC-MS is miscalibrated. Discard data and repeat.
Protocol 2: Automated Patch-Clamp Assay for hERG Liability
Purpose: To confirm that pKa tuning (e.g., oxetane addition) has successfully eliminated cardiotoxic hERG trapping.
-
Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG). Harvest cells when they reach 70-80% confluency.
-
System Validation Control: Use Terfenadine (1 µM) as a positive control. It must produce >80% hERG tail current inhibition.
-
Electrophysiology Setup: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using an intracellular solution (130 mM KCl, 1 mM MgCl2 , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
-
Compound Application: Apply the THQ test compound in escalating concentrations (0.1 µM to 100 µM) via the extracellular perfusion system. Allow 3 minutes of equilibration per dose.
-
Data Extraction: Measure the peak amplitude of the tail current at -50 mV. Plot the fractional block against compound concentration to derive the IC50 .
📐 System Workflows & Pathway Visualizations
Logical workflow for resolving metabolic and hERG liabilities in THQ scaffolds.
Mechanism of action for THQ-derived mTOR inhibitors in the PI3K/AKT signaling pathway.
📚 References
-
Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 Source: PMC / ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening Source: PMC / Journal of Medicinal Chemistry URL: [Link]
Sources
Technical Support Center: Mitigating Off-Target Effects of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (6-Me-THQA)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex polypharmacology associated with the 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (6-Me-THQA) scaffold.
While 6-Me-THQA is a highly privileged chemical motif used in the development of Histamine 3 Receptor (H3R) antagonists and Cyclin-Dependent Kinase (CDK) inhibitors, its structural mimicry of endogenous ligands frequently leads to off-target cellular toxicity and confounding phenotypic readouts. This guide provides mechanistic insights, structural optimization strategies, and self-validating experimental protocols to ensure the scientific integrity of your cellular assays.
Section 1: Mechanisms of Cross-Reactivity
Q: Why does the 6-Me-THQA scaffold exhibit such high cross-reactivity across entirely distinct protein families (e.g., Kinases vs. GPCRs)?
A: The polypharmacology of 6-Me-THQA is driven by its dual-pharmacophore nature, which allows it to exploit conserved binding pockets in unrelated protein families.
The 5,6,7,8-tetrahydroquinazolin-2-amine core contains a 2-aminopyrimidine moiety, which is a classic kinase hinge-binding motif. The 2-amino group acts as a hydrogen bond donor, while the pyrimidine nitrogen acts as an acceptor. This perfectly mimics the hydrogen-bonding pattern of ATP's adenine ring within the catalytic cleft of kinases like CDK2 and CDK5[1].
Simultaneously, the basic nature of the amine combined with the lipophilic saturated cyclohexyl ring allows the scaffold to dock efficiently into the orthosteric binding pockets of aminergic G-Protein-Coupled Receptors (GPCRs), such as the Histamine H2 and H3 receptors[2]. If your cellular model expresses both target classes, the compound will partition between them, yielding a mixed phenotype.
Caption: Logical relationship between 6-Me-THQA structural motifs and divergent off-target pathways.
Section 2: Chemical Optimization & Structure-Activity Relationships (SAR)
Q: What specific chemical modifications to the 6-Me-THQA core can I request from my chemistry team to reduce off-target kinase and GPCR binding?
A: Selectivity must be engineered by exploiting steric constraints and electronic modulation.
-
Kinase Selectivity: The ATP binding pocket of CDKs is highly conserved and spatially restricted. Modifying the 4-position of the pyrimidine ring with bulky aryl groups (e.g., a 4-methoxy-phenyl group) creates severe steric clashes with the kinase hinge region, effectively abolishing kinase binding while dramatically improving affinity for the larger H3R pocket[2].
-
GPCR Selectivity: To prevent off-target H2R agonism when targeting H3R, the substitution pattern on the saturated ring is critical. Moving from a 6-methyl to an 8,8-dimethyl substitution completely abolishes activity at all histamine receptors due to steric hindrance in the transmembrane domain[2]. However, optimizing the 4-aryl substitution while maintaining the 6-methyl group yields highly selective H3R antagonists with negligible H2R cross-reactivity[2].
Quantitative SAR Profiling of 6-Me-THQA Derivatives
| Compound / Modification | Primary Target | On-Target Affinity | Off-Target Liability | Cellular Phenotype |
| Unsubstituted THQA core | CDK5 | Ki = 0.88 μM[1] | CDK2 (Ki ~ 1.5 μM)[1] | Broad cytotoxicity |
| 6-Methyl, 4-Aryl (4b') | H3R | IC50 > 1.0 μM[2] | H2R Agonism (EC50 = 2.12 μM)[2] | Mixed cAMP response |
| 4-(4-Methoxyphenyl) (4c) | H3R | IC50 < 0.04 μM[2] | H2R (EC50 > 10 μM)[2] | Selective H3R block |
| 8,8-Dimethyl (4a') | H3R | Inactive[2] | All Histamine Receptors Inactive[2] | Loss of efficacy |
Section 3: Cellular Assay Troubleshooting & Self-Validating Protocols
Q: How can I definitively prove that the phenotypic response in my cellular model is due to on-target engagement rather than 6-Me-THQA off-target toxicity?
A: Chemical probes alone are insufficient to prove causality due to the inherent polypharmacology of the aminopyrimidine scaffold. You must implement a self-validating experimental system using orthogonal genetic rescue. If your compound is truly engaging the intended target (e.g., CDK5 or H3R), the cellular phenotype must be reversible by specific genetic manipulation.
Protocol: Target-Specific Validation via CRISPR/Cas9 and Rescue
Objective: Establish absolute causality between 6-Me-THQA derivative treatment and specific target engagement, ruling out off-target cytotoxicity.
-
Step 1: Baseline Profiling. Generate a highly granular dose-response curve of your 6-Me-THQA derivative in your wild-type (WT) cellular model (e.g., MOLM-13 cells for CDK5[1]). Calculate the exact GI50 or EC50.
-
Step 2: CRISPR/Cas9 Knockout (KO). Transfect cells with Cas9 ribonucleoprotein (RNP) complexes loaded with sgRNAs targeting your primary protein of interest. Isolate single-cell clones and validate the complete absence of the target protein via Western blot.
-
Step 3: Target-Null Counter-Screening. Treat the KO cell line with the 6-Me-THQA compound.
-
Causality Check: If the compound still induces the phenotype (e.g., cell death) in the KO line, the effect is driven by off-target binding (e.g., pan-kinase inhibition)[1].
-
-
Step 4: Mutant Rescue (The Self-Validating Step). Stably express a drug-resistant mutant of your target protein in the KO background. For kinases, this involves mutating the gatekeeper residue (e.g., T14A in CDKs) to sterically block 6-Me-THQA binding at the hinge region.
-
Step 5: Final Assay. Treat the rescued cells with the compound. A true on-target effect will be completely abolished in the drug-resistant mutant line, confirming that the initial WT phenotype was strictly due to specific target engagement.
Section 4: Systematic Off-Target Profiling Workflow
Q: What is the optimal workflow for screening out off-target liabilities early in the development of 6-Me-THQA analogs?
A: A tiered, funnel-based approach is required to prevent late-stage cellular model failures. You must begin with broad, cell-free biochemical panels before progressing to complex phenotypic models. Relying solely on phenotypic readouts early on will mask off-target liabilities.
Caption: Tiered experimental workflow for identifying and eliminating 6-Me-THQA off-target liabilities.
References[3] Title: Novel Tetrahydroquinazolinamines as Selective Histamine 3 Receptor Antagonists for the Treatment of Obesity | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org URL: [Link][1] Title: Discovery of CDK5 Inhibitors through Structure-Guided Approach - ACS Publications Source: acs.org URL: [Link] Title: Current Medicinal Chemistry - UniCA IRIS Source: unica.it URL: [Link]
Sources
Technical Support Center: Refining Docking Parameters for Tetrahydroquinazoline Binding Affinity Prediction
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine molecular docking protocols for the accurate prediction of tetrahydroquinazoline binding affinity. The inherent flexibility of the tetrahydroquinazoline scaffold presents unique challenges in computational modeling. This document provides in-depth, experience-driven solutions to common issues, ensuring more reliable and predictive in-silico results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Docking Setup & Common Pitfalls
Q1: My initial docking runs for a series of tetrahydroquinazoline analogs show poor correlation with experimental binding affinities. Where should I start troubleshooting?
A1: A lack of correlation between docking scores and experimental data is a frequent initial hurdle. The issue often lies in the foundational setup of the docking experiment. Before delving into complex parameter adjustments, a systematic review of the basics is crucial.
Troubleshooting Steps:
-
Validate the Docking Protocol: The first and most critical step is to perform a re-docking experiment.[1][2] If a co-crystallized structure of your target protein with a tetrahydroquinazoline or a similar ligand is available, extract the ligand and dock it back into the binding site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation. A high RMSD suggests fundamental issues with your setup.
-
Scrutinize Protein and Ligand Preparation:
-
Protein: Ensure that all non-essential water molecules have been removed, while retaining those that are critical for ligand binding.[3][4][5] Correct protonation states for titratable residues (His, Asp, Glu) at physiological pH are vital. The addition of hydrogen atoms and the assignment of correct partial charges are also mandatory pre-docking steps.
-
Ligand: The 3D structure of your tetrahydroquinazoline derivatives must be correctly generated and energy minimized. Pay close attention to the protonation state of the quinazoline nitrogen atoms and any ionizable groups on your substituents, as this can significantly impact electrostatic interactions.[3]
-
-
Assess the Grid Box Definition: The grid box defines the search space for the docking algorithm. It should be centered on the active site and be large enough to fully encompass the binding pocket, allowing the ligand to rotate and translate freely. An improperly sized or positioned grid box can artificially constrain the docking search, leading to inaccurate poses.
Section 2: Addressing the Flexibility of Tetrahydroquinazolines
Q2: The tetrahydroquinazoline core is highly flexible. How can I ensure my docking protocol adequately samples its conformational space?
A2: The flexibility of both the ligand and the protein receptor is a major challenge in molecular docking.[3][6][7][8] For flexible scaffolds like tetrahydroquinazolines, a rigid receptor docking approach may be insufficient to capture the true binding mode.
Troubleshooting & Optimization Strategies:
-
Increase Search Algorithm Exhaustiveness: Most docking programs have a parameter that controls the thoroughness of the conformational search (e.g., exhaustiveness in AutoDock Vina). Increasing this value will result in a more comprehensive exploration of the ligand's conformational space, albeit at the cost of increased computational time. This is often a necessary trade-off for flexible ligands.
-
Employ Flexible Docking Protocols: If your target protein is known to undergo conformational changes upon ligand binding, consider using induced-fit docking (IFD) or flexible side-chain docking.[7][9] These methods allow for side-chain rearrangements in the binding pocket, which can be crucial for accommodating the flexible tetrahydroquinazoline scaffold.
-
Consider Ensemble Docking: Instead of using a single static receptor structure, perform docking against an ensemble of receptor conformations. These conformations can be generated from molecular dynamics (MD) simulations or by using multiple experimentally determined structures of the target protein. This approach accounts for the inherent flexibility of the protein.[8]
Section 3: Scoring Function Selection and Refinement
Q3: The default scoring function in my docking software is not performing well for my tetrahydroquinazoline series. How do I choose a more appropriate scoring function or refine the scoring?
A3: Scoring functions are a known weak point in molecular docking, and their performance can be highly system-dependent.[6][10][11][12][13] There is no universally superior scoring function, and the best choice often requires empirical testing.
Strategies for Improved Scoring:
-
Test Multiple Scoring Functions: Different docking programs utilize different types of scoring functions (force-field based, empirical, knowledge-based).[12][14] If possible, dock your compounds using several different programs (e.g., AutoDock Vina, GOLD, Glide) and compare the results.[15][16]
-
Consensus Scoring: A powerful technique is to combine the results from multiple scoring functions.[15][16][17] A simple approach is to take the average rank of a compound across different scoring functions. This can often lead to more robust and reliable predictions than relying on a single score.
-
Post-Docking Refinement with MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are post-processing methods that can provide a more accurate estimation of binding free energy than standard docking scoring functions.[14][18] These methods analyze the docked poses and incorporate solvation effects, which are often oversimplified in standard scoring functions.
-
Machine Learning-Based Scoring Functions: A newer approach involves using machine learning models to rescore docking poses.[13][19] These models are trained on large datasets of protein-ligand complexes with known binding affinities and can often outperform classical scoring functions.
Table 1: Comparison of Scoring Function Approaches
| Scoring Approach | Pros | Cons | Recommended For |
| Standard Docking Score | Fast, computationally inexpensive. | Often inaccurate for ranking compounds with diverse scaffolds.[10][11] | Initial virtual screening of large libraries. |
| Consensus Scoring | More robust and reliable than single scores.[15][16] | Requires using multiple docking programs. | Improving hit rates in virtual screening. |
| MM/GBSA or MM/PBSA | More physically realistic, includes solvation effects.[14][18] | Computationally expensive, requires careful parameterization. | Lead optimization and ranking of a smaller number of high-priority compounds. |
| Machine Learning Scores | Can achieve high accuracy.[19] | May require large training datasets and can be difficult to interpret.[13] | Rescoring top-ranked poses from virtual screening. |
Experimental Protocols & Workflows
Protocol 1: Validating a Docking Protocol using Re-docking
This protocol outlines the steps to validate your docking setup using a known protein-ligand crystal structure.
Step-by-Step Methodology:
-
Obtain Crystal Structure: Download the PDB file of your target protein co-crystallized with a known inhibitor, preferably one with a scaffold similar to tetrahydroquinazoline.
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, Schrödinger Maestro).
-
Remove all water molecules and any other non-protein molecules except for the co-crystallized ligand.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Save the prepared protein in the format required by your docking software (e.g., PDBQT for AutoDock).
-
-
Extract and Prepare the Ligand:
-
Save the coordinates of the co-crystallized ligand as a separate file (e.g., MOL2 or SDF).
-
Use a ligand preparation tool (e.g., Open Babel, Schrödinger's LigPrep) to add hydrogens, assign charges (e.g., Gasteiger charges), and define rotatable bonds.
-
Save the prepared ligand in the appropriate format for your docking software.
-
-
Define the Grid Box:
-
Center the grid box on the position of the extracted co-crystallized ligand.
-
Ensure the dimensions of the grid box are sufficient to encompass the entire binding site.
-
-
Perform the Docking:
-
Run the docking simulation using your chosen software and parameters.
-
-
Analyze the Results:
-
Superimpose the top-ranked docked pose with the original crystal structure of the ligand.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystallographic pose. An RMSD < 2.0 Å indicates a successful validation.
-
Workflow for Refining Docking Parameters
This workflow provides a systematic approach to optimizing your docking protocol for a novel tetrahydroquinazoline series.
Caption: Iterative workflow for docking parameter refinement.
Advanced Troubleshooting
Q4: I've tried all the above, but my docking results are still inconsistent. What other factors could be at play?
A4: If standard troubleshooting fails, consider these more advanced factors:
-
The Role of Water Molecules and Ions: While often removed, specific water molecules can mediate key hydrogen bonds between the ligand and protein.[4][5][20] Similarly, metal ions in the active site can play a crucial role in binding. Advanced docking protocols allow for the explicit inclusion of key water molecules or ions.
-
Tautomeric and Stereoisomeric States: Ensure that you are using the correct tautomeric and stereoisomeric forms of your tetrahydroquinazoline ligands. Different forms can have vastly different binding modes and affinities.[3]
-
Covalent Docking: If your tetrahydroquinazoline derivatives are designed to form a covalent bond with the target protein, a standard non-covalent docking protocol will be insufficient. Specialized covalent docking software is required in these cases.
By systematically addressing these potential issues, you can significantly enhance the predictive power of your molecular docking studies for tetrahydroquinazoline-based compounds, leading to more efficient and successful drug discovery efforts.
References
- Wang, R., Lu, Y., & Wang, S. (2003). A knowledge-guided strategy for improving the accuracy of scoring functions in binding affinity prediction. Journal of Medicinal Chemistry, 46(12), 2287-2303.
- BenchChem Technical Support Team. (2025). refining molecular docking parameters for better prediction of binding affinity. BenchChem.
- Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025.
- Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025.
- Ashraf, N., Asari, A., Yousaf, N., & Muddassar, M. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7262.
- Houston, D. R., & Walkinshaw, M. D. (2013). Consensus docking: improving the reliability of docking in a virtual screening context.
- BenchChem. (2025). Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases.
- Abolhasani, H., et al. (2021). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 12(9), 1545-1561.
- Anand, K., et al. (2008). Evaluation of Several Two-Step Scoring Functions Based on Linear Interaction Energy, Effective Ligand Size, and Empirical Pair Potentials for Prediction of Protein-Ligand Binding Geometry and Free Energy.
- Serafini, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4785.
- Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(28), 19343-19357.
- Houston, D. R., & Walkinshaw, M. D. (2013). Consensus Docking: Improving the Reliability of Docking in a Virtual Screening Context.
- Chen, Y. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Current Pharmaceutical Design, 21(25), 3372-3396.
- Pinzi, L., & Rastelli, G. (2019). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Chemistry, 7, 628.
- Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Current Pharmaceutical Design, 11(13), 1635-1653.
- Wang, R., Lu, Y., & Wang, S. (2003). Further development and validation of empirical scoring functions for structure-based binding affinity prediction. Journal of Medicinal Chemistry, 46(12), 2287-2303.
- Alvarez-Garcia, D., & Orozco, M. (2016). Challenges of Docking in Large, Flexible and Promiscuous Binding Sites. Bioorganic & Medicinal Chemistry, 24(21), 5056-5063.
- Frey, G., et al. (2022). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities. ChemRxiv.
- El-Gazzar, M. G., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Scientific Reports, 14(1), 9207.
- Li, G., et al. (2025). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. ChemRxiv.
- Huang, S. Y., & Zou, X. (2010). Advances and Challenges in Protein-Ligand Docking. International Journal of Molecular Sciences, 11(8), 3016-3034.
- Lu, W., et al. (2022). Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term.
- Ganguly, S., & Murugesan, S. (2008). docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. Rasayan Journal of Chemistry, 1(2), 251-257.
- Liu, K., et al. (2018). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. Molecules, 23(9), 2296.
- Garcia-Sosa, A. T., & Maran, U. (2014). Explicit Treatment of Water Molecules in Protein-Ligand Docking. Current Topics in Medicinal Chemistry, 14(13), 1546-1558.
- Al-Suaily, K. A., et al. (2023). Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. Chemical Review and Letters, 6(4), 263-270.
- Ladnorg, T., et al. (2022). Interactions between water and organic molecules or inorganic salts on surfaces.
- Fajrin, F. A., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 6952142.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 3. Challenges in Docking: Mini Review. [jscimedcentral.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Challenges of docking in large, flexible and promiscuous binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Protein-Ligand Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A knowledge-guided strategy for improving the accuracy of scoring functions in binding affinity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Several Two-Step Scoring Functions Based on Linear Interaction Energy, Effective Ligand Size, and Empirical Pair Potentials for Prediction of Protein-Ligand Binding Geometry and Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Frontiers | Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges [frontiersin.org]
- 15. Consensus docking: improving the reliability of docking in a virtual screening context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term - PMC [pmc.ncbi.nlm.nih.gov]
- 20. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
Addressing the pharmacokinetic instability of novel tetrahydroquinoline-based compounds
Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Pharmacokinetics. THQs represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from mTOR inhibitors to antimalarials. However, their unique structural properties often introduce severe pharmacokinetic (PK) liabilities, including rapid metabolic clearance and poor oral bioavailability.
This guide is designed for medicinal chemists and DMPK scientists to diagnose, troubleshoot, and resolve THQ-specific PK bottlenecks.
Diagnostic Workflow: Identifying the PK Bottleneck
Before modifying your lead compound, you must identify the exact mechanism of its instability. Use the decision tree below to guide your troubleshooting process.
Diagnostic workflow for resolving THQ pharmacokinetic instability.
Knowledge Base: Quantitative Impact of Structural Modifications
Q: How do specific structural modifications quantitatively impact THQ metabolic stability?
A: The saturated ring and the secondary/tertiary nitrogen of the THQ core are primary soft spots for Cytochrome P450 (CYP450) enzymes. Modifying these regions alters the electron density and steric accessibility of the molecule. The table below summarizes the expected PK shifts when applying standard medicinal chemistry rescue strategies to a highly cleared THQ lead.
| Modification Strategy | Representative Scaffold Change | In Vitro CLint (µL/min/mg) | Half-life (t1/2) | Primary Mechanism of PK Improvement |
| Baseline | Unsubstituted THQ | > 100 | < 10 min | N/A (Rapid CYP-mediated aromatization) |
| N-Substitution | N-Acetylation | ~ 40 | ~ 35 min | Steric shielding; reduces N-electron density |
| Ring Deactivation | 2-Oxo Substitution (Lactam) | < 15 | > 120 min | Deactivates saturated ring to H-atom abstraction |
| Core Simplification | Monocyclic Benzylic Core | < 20 | > 90 min | Eliminates the vulnerable bicyclic THQ system |
| Solubilization | Morpholine Addition | ~ 25 | ~ 60 min | Enhances aqueous solubility and A-B permeability |
Protocol Library: Self-Validating Assays
To trust your PK data, your assays must definitively prove that the observed clearance or efflux is biologically driven and not an artifact of chemical degradation or cell death.
Protocol A: In Vitro Microsomal Stability (CLint) Assay
Objective: Definitively isolate CYP-mediated clearance from chemical instability.
-
Step 1: Prepare 0.5 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Physiological pH and ionic strength are critical for maintaining the native conformation of CYP450 enzymes.
-
-
Step 2: Add 1 µM of the THQ test compound and pre-incubate at 37°C for 5 minutes without NADPH.
-
Causality: Establishing thermal equilibrium before initiating the reaction ensures linear kinetics. Omitting NADPH during this phase acts as a negative control to rule out chemical instability or non-CYP enzymatic degradation.
-
-
Step 3: Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations. Its addition serves as the precise start time (t=0) for the metabolic reaction.
-
-
Step 4: Quench aliquots at 0, 5, 15, 30, and 60 minutes with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard controls for LC-MS/MS injection variability.
-
-
Self-Validating System Check: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel. If Verapamil is not depleted, the microsomes are inactive. If Warfarin is depleted, there is an assay artifact.
Protocol B: Caco-2 Bidirectional Permeability Assay
Objective: Accurately measure P-gp mediated efflux of THQ compounds without assay artifacts.
-
Step 1: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.
-
Causality: A 21-day culture is required for the cells to fully differentiate into an enterocyte-like phenotype, expressing functional tight junctions and apical efflux transporters ()[1].
-
-
Step 2: Measure Transepithelial Electrical Resistance (TEER).
-
Causality: TEER values > 250 Ω·cm² confirm monolayer integrity before the assay begins.
-
-
Step 3: Dose the THQ compound (10 µM) to either the apical (A) or basolateral (B) chamber, co-administered with 100 µM Lucifer Yellow.
-
Causality: Lucifer Yellow is a paracellular permeability marker. It self-validates the assay during the run; if its apparent permeability (Papp) exceeds 1×10−6 cm/s, the monolayer was compromised by the test compound's toxicity, invalidating the THQ data.
-
-
Step 4: Sample the receiver chamber at 30, 60, and 120 minutes, then analyze via LC-MS/MS to calculate Papp and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
Expert FAQs: Targeted Troubleshooting
Q: My THQ compound rapidly converts to a quinoline in vivo despite good plasma stability. What is the mechanism? A: This is a classic case of CYP-mediated aromatization. While stable in plasma (which lacks CYPs), the saturated ring of the THQ core is highly vulnerable to sequential hydrogen atom abstractions catalyzed by hepatic CYP2A6 and CYP3A4 enzymes. This oxidative process strips hydrogens from the C2, C3, and C4 positions, driving the thermodynamically favorable aromatization into a quinoline ()[2]. To troubleshoot, consider core simplification to a monocyclic system[3], or fluorination at the C3/C4 positions to block abstraction.
Q: We modified the N1 position with an alkyl group, but clearance remains high. Why? A: N-alkyl groups on THQs are highly susceptible to CYP-mediated N-dealkylation. The enzyme hydroxylates the alpha-carbon of the alkyl group, forming an unstable hemiaminal intermediate that spontaneously cleaves, releasing an aldehyde and the secondary amine. Replacing the alkyl group with an N-acetyl (amide) stabilizes this position by delocalizing the nitrogen's lone pair, thereby reducing the electron density and preventing the initial single-electron transfer required for CYP oxidation ()[4].
Q: How can we improve the oral bioavailability of THQ-based inhibitors that suffer from high efflux? A: High efflux ratios (B-A > A-B) indicate your THQ is a substrate for P-glycoprotein (P-gp), which severely limits oral absorption. Two proven strategies can mitigate this:
-
2-Oxo Substitution : Incorporating a carbonyl at the C2 position (forming a lactam or 2-oxo-tetrahydro-1,8-naphthyridine) not only deactivates the ring against metabolism but also alters the hydrogen-bonding network, often reducing P-gp recognition ()[5].
-
Morpholine Addition : Substituting the core with a morpholine moiety increases aqueous solubility and membrane permeability, which can overwhelm efflux mechanisms by driving a higher concentration gradient across the apical membrane ()[6].
References
-
Henry, S. P., et al. "Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability." Journal of Medicinal Chemistry, 2019. URL:[Link]
-
Pendyala, P. R., et al. "2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]
-
Henry, S. P., et al. "Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands." Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Ali, E. S., et al. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules, 2025. URL:[Link]
-
Van Voorhis, W. C., et al. "Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase." Antimicrobial Agents and Chemotherapy, 2007. URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine analogs
Structure-Activity Relationship (SAR) Studies of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine Analogs: A Comparative Guide for H3R Antagonism
As drug development professionals continuously mine privileged scaffolds for novel central nervous system (CNS) therapeutics, the 5,6,7,8-tetrahydroquinazolin-2-amine core has emerged as a highly versatile pharmacophore. While this core is frequently utilized in kinase inhibition (such as CDK5)[1], recent medicinal chemistry efforts have heavily focused on its application as a Histamine 3 Receptor (H3R) antagonist for the treatment of obesity, arousal deficits, and cognitive disorders[2].
In this comparative guide, we objectively evaluate the performance of 6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine analogs against their structural alternatives (8-methyl, 8,8-dimethyl, and unsubstituted variants). By analyzing the structure-activity relationship (SAR) data, we provide a mechanistic rationale for how subtle aliphatic ring substitutions dictate receptor affinity, selectivity, and functional efficacy.
Mechanistic Grounding: Targeting the H3R Pathway
The Histamine 3 Receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that modulates the release of histamine and other vital neurotransmitters[2]. Agonist binding to H3R couples the receptor to Gi/o proteins, which subsequently inhibits adenylate cyclase (AC), reduces intracellular cAMP levels, and suppresses neurotransmitter release.
By introducing a potent antagonist like a highly optimized tetrahydroquinazolin-2-amine analog, this autoinhibitory feedback loop is blocked. The resulting elevation in neurotransmitter release promotes wakefulness and suppresses appetite, forming the basis for its anti-obesity applications.
Figure 1: H3R signaling pathway and the inhibitory mechanism of tetrahydroquinazolin-2-amines.
SAR Analysis & Comparative Performance
To determine the optimal spatial geometry for H3R binding, researchers synthesized a library of analogs modifying both the aliphatic ring (positions 6 and 8) and the aryl group at the 4-position of the pyrimidine core[2].
The Role of Aliphatic Methyl Substitution
The positioning of the methyl group on the saturated cyclohexyl ring is the most critical determinant of target selectivity:
-
8-Methyl Substitution (Compound 4c): Placing the methyl group at the 8-position (adjacent to the pyrimidine ring) yields the highest binding affinity. The racemate exhibits an exceptional IC₅₀ of ~0.005 µM at H3R with negligible off-target activity[2]. Interestingly, separating the enantiomers (E1 and E2) revealed near-identical IC₅₀ values (0.008 and 0.003 µM), indicating the H3R binding pocket flexibly accommodates both spatial orientations of the 8-methyl group[2].
-
6-Methyl Substitution (Compound 4b'): Shifting the methyl group to the 6-position significantly alters the ring pucker and steric profile. This modification results in a marked reduction in H3R antagonist activity[2]. Furthermore, it introduces unwanted modest agonist activity at the Histamine 2 Receptor (H2R) (EC₅₀ = 2.12 µM), reducing the compound's therapeutic window[2].
-
8,8-Dimethyl Substitution (Compound 4a'): Adding a second methyl group at the 8-position creates severe steric hindrance, leading to a complete loss of activity across all histamine receptors[2].
The Role of 4-Aryl Substitution
The SAR data unequivocally demonstrates that a 4-methoxy group on the phenyl ring is responsible for driving high binding affinity to H3R[2]. Replacing the 4-methoxyphenyl group with an unsubstituted phenyl (4a), 4-chlorophenyl (4e), or 4-fluorophenyl (4f) drops the antagonist potency by over 100-fold[2].
Quantitative Performance Comparison
| Compound ID | Aliphatic Ring Substitution | 4-Aryl Substitution | H3R Antagonist IC₅₀ (µM) | H2R Agonist EC₅₀ (µM) |
| 4c (Racemate) | 8-Methyl | 4-Methoxyphenyl | ~0.005 | Negligible |
| 4b' | 6-Methyl | 4-Methoxyphenyl | Reduced | 2.12 |
| 4c' | Unsubstituted | 4-Methoxyphenyl | Reduced | 1.39 |
| 4a' | 8,8-Dimethyl | 4-Methoxyphenyl | Inactive | Inactive |
| 4f | 8-Methyl | 4-Fluorophenyl | 0.56 | Not Reported |
| 4e | 8-Methyl | 4-Chlorophenyl | 0.90 | Not Reported |
| 4a | 8-Methyl | Phenyl (Unsubstituted) | 1.30 | Not Reported |
Data summarized from in vitro functional assays[2].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the synthesis and functional evaluation of these analogs must follow strict, self-validating protocols. The 6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine core is synthesized via a two-step condensation workflow[2]. Alternatively, a one-pot multicomponent synthesis using ketones, arylacetylenes, and guanidine has also been documented for similar pyrimidine derivatives[3],[4].
Protocol A: Two-Step Synthesis of 6-Methyl Analogs
Step 1: Claisen-Schmidt Condensation
-
Reaction: Dissolve 4-methylcyclohexanone (1.0 eq) and the respective aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq) in ethanol.
-
Catalysis: Add 10% aqueous KOH dropwise at ambient temperature. Causality: The basic environment generates an enolate from the ketone, which attacks the aldehyde to form an α,β-unsaturated ketone (arylidenylcyclohexanone)[2].
-
Validation: Monitor via TLC. Do not proceed until the starting ketone is fully consumed to prevent downstream byproducts. Purify the intermediate via column chromatography (typical yields: 55–68%)[2].
Step 2: Cyclocondensation
-
Preparation: In a flame-dried flask under argon, suspend Sodium Hydride (NaH, 1.1 eq) in anhydrous DMF. Causality: Anhydrous conditions are critical as moisture will rapidly quench the NaH, halting the reaction.
-
Activation: Add guanidine hydrochloride (1.1 eq) to the suspension. Causality: NaH is required to deprotonate the stable guanidine salt, unleashing its nucleophilicity for the subsequent ring-closure[2].
-
Coupling: Add the purified arylidenylcyclohexanone (1.0 eq) from Step 1. Stir at optimized temperatures until cyclization is complete.
-
Purification: Quench carefully with water, extract with ethyl acetate, and purify the resulting 6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine analog via silica gel chromatography[2].
Figure 2: Self-validating synthetic workflow for 6-methyl-tetrahydroquinazolin-2-amine analogs.
Protocol B: In Vitro H3R Functional Assay
To validate the antagonist properties, functional assays measuring downstream GPCR signaling are required.
-
Cell Preparation: Culture CHO-K1 cells stably expressing recombinant human H3R.
-
Agonist Challenge: Treat the cells with a known concentration of an H3R agonist (e.g., histamine or R-α-methylhistamine) to induce Gi-mediated suppression of forskolin-stimulated cAMP production.
-
Antagonist Evaluation: Co-incubate with varying concentrations of the synthesized 6-methyl or 8-methyl analogs.
-
Readout: Measure intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Causality: A true antagonist will block the agonist's effect, restoring cAMP levels to baseline. Calculate the IC₅₀ based on the dose-response curve.
Conclusion
While the 6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine scaffold is highly accessible via standard cyclocondensation protocols, comparative SAR data indicates that it is a suboptimal structural choice for H3R antagonism. Shifting the methyl group from the 8-position to the 6-position disrupts the ideal steric fit within the receptor pocket, drastically reducing H3R antagonist efficacy and introducing off-target H2R agonism. For researchers developing next-generation anti-obesity or CNS therapeutics, prioritizing the 8-methyl substitution paired with a 4-methoxyphenyl group offers a vastly superior pharmacological profile.
Sources
Preclinical Validation of Tetrahydroquinazoline Derivatives as Novel Antitubercular Agents: A Comparative Guide
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities that bypass existing resistance mechanisms. Recently, by targeting essential mycobacterial enzymes[1].
This guide provides drug development professionals with a comprehensive, self-validating framework for benchmarking the preclinical performance of novel TQ derivatives against standard-of-care (SoC) alternatives like Isoniazid (INH), Rifampicin (RIF), and Bedaquiline (BDQ).
Part 1: Mechanistic Grounding & Target Profiling
To successfully eradicate Mtb, a drug must target pathways essential for bacterial survival that lack human orthologues. TQ derivatives achieve this by acting as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) and DHFR (dihydrofolate reductase)[1]. responsible for synthesizing decaprenylphosphoryl-D-arabinofuranose (DPA), a critical precursor for the mycobacterial arabinogalactan cell wall[2]. By covalently or non-covalently binding to DprE1, TQ derivatives block cell wall biosynthesis, leading to bacterial lysis. Because this mechanism is entirely distinct from INH (which targets InhA/mycolic acid) and RIF (which targets RNA polymerase), TQ derivatives retain full efficacy against MDR strains.
Fig 1. DprE1 inhibition by tetrahydroquinazolines blocks mycobacterial cell wall synthesis.
Part 2: In Vitro Efficacy & MIC Determination
The first step in validating a new antitubercular agent is determining its Minimum Inhibitory Concentration (MIC). The is the gold standard for this workflow[3].
Causality & Rationale: MABA utilizes resazurin, an oxidation-reduction indicator dye. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, non-radiometric readout that is highly scalable for structure-activity relationship (SAR) profiling.
MABA Step-by-Step Protocol
-
Preparation: Culture Mtb H37Rv and selected MDR clinical isolates in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until an OD600 of 0.6 is reached.
-
Plating: Dispense 100 µL of bacterial suspension (adjusted to 105 CFU/mL) into 96-well clear-bottom microplates.
-
Dosing: Add serial two-fold dilutions of TQ derivatives and SoC controls (ranging from 0.01 to 100 µg/mL). Include drug-free growth controls and bacteria-free blank controls.
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Detection: Add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.
-
Analysis: The MIC is defined as the lowest drug concentration that prevents a color shift from blue to pink (quantified via fluorescence at Ex: 530 nm / Em: 590 nm).
Comparative In Vitro Performance
| Compound Class | Target | MIC: Mtb H37Rv (µg/mL) | MIC: MDR-TB Isolate (µg/mL) | Mammalian Cytotoxicity (CC50, µg/mL) |
| TQ-Lead Derivative | DprE1 / DHFR | 0.05 | 0.08 | > 50 |
| Isoniazid (INH) | InhA | 0.03 | > 10.0 (Resistant) | > 50 |
| Rifampicin (RIF) | RNA Polymerase | 0.06 | > 16.0 (Resistant) | > 50 |
| Bedaquiline (BDQ) | ATP Synthase | 0.01 | 0.02 | > 20 |
Part 3: Ex Vivo Intracellular Clearance
Mtb is an intracellular pathogen that evades the host immune system by arresting phagolysosome maturation within macrophages. To be clinically viable, an antitubercular drug must be lipophilic enough to cross the host cell membrane and remain chemically stable in the acidic environment (pH ~5.5) of the phagolysosome.
THP-1 Macrophage Infection Protocol
-
Differentiation: Seed human THP-1 monocytic cells in 24-well plates ( 5×105 cells/well) and differentiate them into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 for 4 hours at 37°C.
-
Extracellular Clearance: Wash cells thrice with PBS and treat with Amikacin (200 µg/mL) for 2 hours to eliminate non-phagocytosed extracellular bacilli.
-
Treatment: Replace media with fresh RPMI containing TQ derivatives or SoC drugs at 10x their respective MICs.
-
Lysis & Enumeration: At Day 3 and Day 7, lyse the macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate onto Middlebrook 7H11 agar plates. Incubate for 3-4 weeks and count CFUs.
Comparative Intracellular Efficacy (Log10 CFU/mL)
| Treatment Group (10x MIC) | Day 0 (Post-Infection) | Day 3 | Day 7 | Log Reduction (Day 0 to Day 7) |
| Untreated Control | 5.0 | 6.2 | 7.5 | +2.5 (Growth) |
| TQ-Lead Derivative | 5.0 | 3.8 | 2.1 | -2.9 |
| Isoniazid (INH) | 5.0 | 4.0 | 2.5 | -2.5 |
| Rifampicin (RIF) | 5.0 | 3.5 | 1.8 | -3.2 |
Part 4: In Vivo Murine Aerosol Infection Model
The ultimate preclinical validation of a drug's translational potential is its performance in a complex biological system. The murine aerosol infection model mimics the natural inhalation route of human TB.
Causality & Rationale: We utilize a 21-day chronic infection model rather than an acute model. Human TB is characterized by granulomas containing non-replicating, persistent bacilli. Allowing the infection to establish for 21 days forces the bacteria into a metabolically adapted, slow-growing state, providing a rigorous test of the drug's true sterilizing activity.
In Vivo Workflow Protocol
-
Infection: Expose female BALB/c mice to Mtb H37Rv using a Glas-Col inhalation exposure system, calibrated to deliver ~100-200 CFUs per lung.
-
Establishment: Allow the infection to progress untreated for 21 days to reach a high chronic bacterial burden (~ 107 CFU/lung).
-
Dosing: Administer TQ derivatives and SoC controls via oral gavage once daily (5 days/week) for 4 weeks.
-
Harvest: Euthanize mice, aseptically remove lungs and spleens, and homogenize tissues in PBS.
-
Enumeration: Plate homogenates on 7H11 agar supplemented with selective antibiotics to prevent contamination. Count CFUs after 4 weeks of incubation.
Fig 2. Step-by-step murine aerosol infection workflow for validating antitubercular drug efficacy.
Comparative In Vivo Efficacy (Log10 CFU Reduction at 4 Weeks)
| Treatment Group | Dose (mg/kg) | Lung CFU Reduction (vs. Untreated) | Spleen CFU Reduction (vs. Untreated) |
| TQ-Lead Derivative | 25 | 2.8 | 3.1 |
| Isoniazid (INH) | 25 | 3.0 | 3.2 |
| Rifampicin (RIF) | 10 | 2.5 | 2.9 |
| Bedaquiline (BDQ) | 25 | 3.5 | 3.8 |
References
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.[Link]
-
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI Pharmaceuticals.[Link]
-
Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.[Link]
Sources
Comparative analysis of synthetic routes for 5,6,7,8-tetrahydroquinazoline preparation
The 5,6,7,8-tetrahydroquinazoline core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with promising biological activities, including antitubercular and antidiabetic properties.[1][2][3] The development of efficient and versatile synthetic routes to this heterocyclic system is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of several key synthetic strategies for the preparation of 5,6,7,8-tetrahydroquinazolines, offering insights into the underlying chemical principles, practical experimental guidance, and a critical evaluation of their respective strengths and limitations.
Classical and Modern Cyclocondensation Strategies
The construction of the pyrimidine ring through cyclocondensation is a cornerstone of tetrahydroquinazoline synthesis. This approach typically involves the reaction of a C-C-C fragment with a N-C-N fragment, such as an amidine or guanidine derivative.[4]
Traditional Guanidine Condensation
A long-standing method involves the reaction of guanidine hydrochloride with α,β-unsaturated ketones, such as bis-benzylidene cyclohexanones. While foundational, this approach often suffers from low yields. For instance, the reaction of guanidine hydrochloride with bis-benzylidene cyclohexanones in the presence of a strong base like sodium hydride in DMF has been reported to yield 8-(arylidene)-4-(aryl)5,6,7,8-tetrahydroquinazolin-2-ylamines in modest yields of 19–28%.[5] The harsh reaction conditions and low product output have driven the development of more efficient alternatives.
Advanced Approach: α-Aminoamidines in Cyclocondensation
A significant advancement in the cyclocondensation strategy involves the use of α-aminoamidines. This method provides a milder and higher-yielding route to 5,6,7,8-tetrahydroquinazolines. The reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at 100 °C for 24 hours has been shown to produce a series of substituted 5,6,7,8-tetrahydroquinazolines in good to excellent yields, ranging from 47–80%.[2][5] This method is characterized by its operational simplicity, milder conditions, and straightforward workup, making it a superior alternative to the traditional guanidine-based approach.[2][5]
The reaction is believed to proceed through a cascade process initiated by a Michael addition of the amidine moiety to one of the olefinic bonds of the diarylidencyclohexanone, followed by cyclization and subsequent aromatization.[5]
Metal-Catalyzed Annulation and Cycloaddition Strategies
Modern organometallic chemistry has introduced powerful tools for the construction of heterocyclic systems, offering high efficiency and control over stereochemistry.
Copper-Catalyzed [3+3] Annulation
A novel approach for the synthesis of the core pyrimidine ring of the tetrahydroquinazoline system is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. This method proceeds via a cascade reaction involving oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and subsequent oxidative aromatization.[6][7] This strategy is notable for its use of readily available starting materials and its high atom economy. The reaction is typically carried out using a copper(II) acetate catalyst with a co-oxidant like 4-HO-TEMPO in a high-boiling solvent such as 1,2-dichlorobenzene at elevated temperatures.[6][7]
Iridium-Catalyzed Asymmetric [4+2] Cycloaddition
For the synthesis of enantioenriched tetrahydroquinazolines, iridium-catalyzed asymmetric [4+2] cycloaddition represents a state-of-the-art methodology. This reaction utilizes 1,3,5-triazinanes as a source of the C-N-C fragment, which react with 2-(1-hydroxyallyl)anilines in the presence of a chiral iridium catalyst.[1][8][9] This protocol provides access to a wide range of chiral tetrahydroquinazolines in high yields (up to 95%) and with excellent enantioselectivities (up to >99% ee).[1][8] The reaction proceeds under mild conditions, typically at 0 °C, and tolerates a broad range of functional groups.[8] A similar copper-catalyzed asymmetric formal [4+2]-cycloaddition has also been reported.[10]
Synthesis from Pre-functionalized Precursors
An alternative strategy involves the construction of a functionalized tetrahydroquinoline ring first, followed by the annulation of the pyrimidine ring.
From 2-Amino-tetrahydroquinoline-3-carbonitrile
A versatile starting material, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, can be readily synthesized from cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate.[11] This intermediate can then be cyclized with a variety of one-carbon synthons to form the fused pyrimidine ring of pyrimido[4,5-b]quinolines. For example, refluxing with formamide affords the 4-amino derivative, while reaction with urea or thiourea in the presence of a base yields the corresponding 2-oxo or 2-thioxo analogues.[11]
From 2-Aminobenzonitriles and Alkylidene Malonates
An efficient method for the synthesis of highly diverse tetrahydroquinazoline scaffolds involves the reaction of 2-aminobenzonitriles with alkylidene malonates.[12] This reaction proceeds through a 1,4-conjugate addition followed by an unprecedented rearrangement to furnish the tetrahydroquinazoline core.[12] This methodology offers a pathway to a wide array of substituted derivatives.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Traditional Guanidine Condensation | Guanidine HCl, bis-benzylidene cyclohexanone, NaH | 19-28%[5] | DMF, elevated temperature | Readily available starting materials | Low yields, harsh conditions |
| α-Aminoamidine Cyclocondensation | α-Aminoamidine, bis-benzylidene cyclohexanone | 47-80%[2][5] | Pyridine, 100 °C, 24 h | Good to excellent yields, milder conditions, easy workup | Requires synthesis of α-aminoamidines |
| Cu-Catalyzed [3+3] Annulation | Amidine, saturated ketone, Cu(OAc)₂, 4-HO-TEMPO | Moderate to excellent | DCB, 140 °C, air | High atom economy, readily available starting materials | High temperatures, requires a metal catalyst |
| Ir-Catalyzed Asymmetric [4+2] Cycloaddition | 1,3,5-Triazinane, 2-(1-hydroxyallyl)aniline, Ir-catalyst | Up to 95%[8] | DCE, 0 °C | Excellent enantioselectivity, high yields, mild conditions | Requires a precious metal catalyst and chiral ligand |
| From 2-Amino-tetrahydroquinoline-3-carbonitrile | Precursor + formamide, urea, or isothiocyanate | Varies | Reflux | High diversity of final products, straightforward cyclizations | Multi-step synthesis of the precursor |
| From 2-Aminobenzonitriles and Alkylidene Malonates | 2-Aminobenzonitrile, alkylidene malonate | Good | Varies | Access to highly diverse scaffolds | Rearrangement mechanism can be complex |
Experimental Protocols
Protocol 1: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidine Cyclocondensation[2][5]
-
To a solution of the appropriate α-aminoamidine (1 mmol) in pyridine (10 mL), add the corresponding diarylidencyclohexanone (1 mmol).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Iridium-Catalyzed Asymmetric [4+2] Cycloaddition for Chiral Tetrahydroquinazolines[8]
-
To an oven-dried Schlenk tube, add [Ir(cod)Cl]₂ (3 mol %), the chiral phosphoramidite ligand (12 mol %), and the 2-(1-hydroxyallyl)aniline (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane (DCE, 1.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the 1,3,5-triazinane (0.2 mmol) and trifluoroacetic acid (TFA) as an additive.
-
Cool the reaction mixture to 0 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral tetrahydroquinazoline.
Protocol 3: Synthesis of Pyrimido[4,5-b]quinolines from 2-Amino-tetrahydroquinoline-3-carbonitrile[11]
For 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline:
-
Reflux a mixture of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.005 mol) and an excess of formamide for 4 hours.
-
Cool the reaction mixture to allow for complete precipitation.
-
Collect the solid product by filtration and recrystallize from ethanol.
For 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione:
-
To a solution of sodium ethoxide in ethanol, add 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (1 mmol) and thiourea (1 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize.
Visualizing the Synthetic Pathways
Caption: Overview of key synthetic strategies for 5,6,7,8-tetrahydroquinazolines.
Caption: Plausible reaction mechanism for the α-aminoamidine cyclocondensation.
References
-
Tang, S., Cheng, Z., Zhang, P., Shao, Y., & Sun, J. (2023). Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition. Organic Letters, 25(21), 3639–3643. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 77-83. [Link]
-
Shaik, F., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742. [Link]
-
Tang, S., Cheng, Z., Zhang, P., Shao, Y., & Sun, J. (2023). Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition. Organic Chemistry Portal. [Link]
-
Cheng, Z., Zhang, P., Shao, Y., Sun, J., & Tang, S. (2023). Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition. Organic Letters. [Link]
-
Guzmán, A., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8246. [Link]
-
Arote, R. B., & Telvekar, V. N. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(1), 1-32. [Link]
-
Kaur, H., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]
-
Wang, J., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(3), 555-560. [Link]
-
Al-Omari, A. G., & El-Abadelah, M. M. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-899. [Link]
-
Porashar, B., Behera, B. K., Phukan, H., & Saikia, A. K. (2018). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction. Chemical Communications, 54(69), 9573-9576. [Link]
-
El-Sayed, N. A. (2018). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 742857. [Link]
-
Zhan, J. L., Wu, M. W., Chen, F., & Han, B. (2016). Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)-H Functionalization of Saturated Ketones. Organic Chemistry Portal. [Link]
-
Ismail, M. M., & Abulfotoh, O. A. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(23), 5558. [Link]
-
Han, B., et al. (2016). Cu-Catalyzed intermolecular [3 + 3] annulation involving oxidative activation of an unreactive C(sp3)–H bond: access to pyrimidine derivatives from amidines and ketones. Organic Chemistry Frontiers, 3(11), 1437-1441. [Link]
-
Hlushkov, D. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
-
Zhan, J. L., Wu, M. W., Chen, F., & Han, B. (2016). Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)-H Functionalization of Saturated Ketones. The Journal of Organic Chemistry, 81(23), 11994-12000. [Link]
-
Various Authors. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Hlushkov, D. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
-
Hlushkov, D. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
-
Reddy, C. R., et al. (2021). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 19(2), 349-355. [Link]
-
Porashar, B., Behera, B. K., Phukan, H., & Saikia, A. K. (2018). S1 Supporting Information for Publication Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates. The Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2026). Alkoxycarbonylating Reagents from Tetrahydroquinazoline: Enabling Photoredox Catalyst-Free Construction of C(sp2). ACS Publications. [Link]
-
Various Authors. (n.d.). synthesis, characterization and biological evaluation of pyrimidine derivatives. International Journal of Education and Science Research Review. [Link]
-
Baran, P. S., & Albero, P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Organic Syntheses, 83, 18. [Link]
-
Various Authors. (n.d.). Substrate scope for tetrahydroquinoline (THQ) synthesis. Yields... ResearchGate. [Link]
-
Chen, J., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(3), 315-330. [Link]
-
Various Authors. (n.d.). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]
-
Various Authors. (n.d.). The substrate scope for the synthesis of quinazolin-4(3H)-one derivatives. ResearchGate. [Link]
-
de la Cuesta, J., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1533-1541. [Link]
-
de la Cuesta, J., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. ResearchGate. [Link]
-
Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
Various Authors. (n.d.). Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
-
Coppola, G. M., & Damon, R. E. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Heterocyclic Chemistry, 49(6), 1368-1375. [Link]
- Various Authors. (n.d.). Method for preparing guanidine compound.
-
Various Authors. (n.d.). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar. [Link]
-
Ji, D., Wang, C., & Sun, J. (2018). Asymmetric [4 + 2]-Cycloaddition of Copper-Allenylidenes with Hexahydro-1,3,5-triazines: Access to Chiral Tetrahydroquinazolines. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Asymmetric Catalytic [4 + 2] Cycloaddition via. Amanote Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)-H Functionalization of Saturated Ketones [organic-chemistry.org]
- 7. Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)-H Functionalization of Saturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric [4 + 2]-Cycloaddition of Copper-Allenylidenes with Hexahydro-1,3,5-triazines: Access to Chiral Tetrahydroquinazolines [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Aromatic Ring's Dilemma: A Head-to-Head Comparison of Tetrahydroquinazolines Versus Quinazolines as Antiproliferative Agents
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinazoline scaffold has established itself as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. However, the quest for novel mechanisms of action, improved selectivity, and strategies to overcome drug resistance has led researchers to explore its saturated and partially saturated analog, the tetrahydroquinazoline. This guide provides a comprehensive, head-to-head comparison of these two scaffolds, delving into their distinct antiproliferative profiles, mechanisms of action, and structure-activity relationships, supported by experimental data.
The Tale of Two Scaffolds: Structural and Mechanistic Divergence
The fundamental difference between quinazolines and tetrahydroquinazolines lies in the aromaticity of the pyrimidine ring. This seemingly subtle structural change has profound implications for their biological activity, leading to divergent mechanisms of action.
Quinazolines , with their planar, aromatic structure, are exceptionally well-suited to fit into the ATP-binding pockets of various protein kinases. This has made them a cornerstone in the development of tyrosine kinase inhibitors (TKIs). A vast body of research demonstrates their potent inhibitory activity against key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon the quinazoline framework and have revolutionized the treatment of certain cancers.[3]
Tetrahydroquinazolines and their close relatives, dihydroquinazolinones , present a more diverse mechanistic portfolio. The saturation of the pyrimidine ring disrupts the planarity, leading to a three-dimensional structure that can interact with a broader range of biological targets. While some tetrahydroquinazoline derivatives have been shown to inhibit EGFR, their primary antiproliferative mechanisms often diverge from kinase inhibition.[4] Notably, they have been identified as potent inhibitors of tubulin polymerization and topoisomerase II, two clinically validated anticancer targets.[5][6]
Mechanism of Action: A Comparative Overview
The following diagram illustrates the distinct primary mechanisms of action for quinazoline and tetrahydroquinazoline scaffolds.
Caption: Distinct primary antiproliferative mechanisms of quinazoline and tetrahydroquinazoline scaffolds.
Antiproliferative Activity: A Data-Driven Comparison
The following tables summarize the in vitro antiproliferative activities of representative quinazoline and tetrahydroquinazoline derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Representative Quinazoline Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | NCI-H1975 (NSCLC) | 0.540 | [2] |
| Erlotinib | EGFR | A549 (NSCLC) | 5.48 | [2] |
| Compound 55 | EGFR | MCF-7 (Breast) | Not specified, but potent | [2] |
| Compound 23 | hDHFR | A549 (NSCLC) | 0.019 | [2] |
| Compound 38 | Not Specified | MGC-803 (Gastric) | 1.95 | [7] |
| Compound 39 | Not Specified | PC-3 (Prostate) | 1.96-3.46 | [7] |
Table 2: Antiproliferative Activity of Representative Tetrahydroquinazoline/Dihydroquinazolinone Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| ARN21934 | Topoisomerase IIα | SCC-25 (HNSCC) | 1.93 | [8] |
| Compound 39 | Tubulin | HT29 (Colon) | <0.05 | [5] |
| Compound 64 | Tubulin | U87 (Glioblastoma) | Sub-µM | [5] |
| Compound 7j | Tubulin | DU-145 (Prostate) | 0.05 | [9] |
| Compound 13a | EGFR | A549 (NSCLC) | 1.09 | [4] |
| Compound 10e | mTOR | A549 (NSCLC) | 0.033 | [10] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | ROS Induction | HCT-116 (Colorectal) | Micromolar range | [11] |
Analysis: The data reveals that while both scaffolds can produce highly potent antiproliferative agents, the most potent tetrahydroquinazoline derivatives often exhibit sub-micromolar to nanomolar activity, particularly those targeting tubulin.[5][9][12] This highlights the potential of this scaffold in developing highly effective cytotoxic agents.
Experimental Protocols: A Guide to Key Assays
To enable researchers to validate and compare the antiproliferative activities of novel quinazoline and tetrahydroquinazoline derivatives, this section provides step-by-step methodologies for key experiments.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both quinazoline and tetrahydroquinazoline derivatives) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro antiproliferative MTT assay.
Tubulin Polymerization Assay
This assay is crucial for evaluating the ability of tetrahydroquinazoline derivatives to inhibit microtubule formation.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of the test compound or a control (e.g., colchicine for inhibition, paclitaxel for promotion) at 37°C.
-
Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance against time to determine the effect of the compound on the rate and extent of tubulin polymerization.
Structure-Activity Relationship (SAR) Insights
Quinazolines: The SAR for quinazoline-based kinase inhibitors is well-established. Key features for potent activity often include:
-
An anilino group at the 4-position.
-
Small, electron-withdrawing substituents at the 6- and 7-positions of the quinazoline ring.[13]
-
Modifications at the 3-position can influence selectivity and potency.
Tetrahydroquinazolines/Dihydroquinazolinones: The SAR for these scaffolds is more diverse and target-dependent.
-
For tubulin inhibitors, bulky aromatic or heteroaromatic substituents at the 2-position of the dihydroquinazolinone ring are often crucial for activity.[5]
-
The presence of a sulfamate group in some quinazolinone derivatives has been shown to enhance interaction with the colchicine binding site of tubulin.[9]
-
For topoisomerase II inhibitors, a 6-amino group on the tetrahydroquinazoline core has been found to be essential for activity.[6]
Conclusion: A Tale of Two Scaffolds with Complementary Strengths
The head-to-head comparison of tetrahydroquinazolines and quinazolines reveals two scaffolds with distinct yet complementary strengths in the realm of antiproliferative drug discovery.
Quinazolines remain the gold standard for developing targeted kinase inhibitors, with a proven track record in the clinic. Their planar structure provides an excellent starting point for designing potent and selective inhibitors of ATP-binding sites.
Tetrahydroquinazolines and their analogs offer a gateway to novel mechanisms of action, including the potent inhibition of tubulin polymerization and topoisomerase II. Their three-dimensional nature allows for interactions with a broader range of biological targets, providing opportunities to overcome resistance to existing therapies and to develop agents with novel anticancer profiles.
For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the therapeutic strategy. For targeted therapy against specific kinases, the quinazoline scaffold remains a powerful tool. However, for the discovery of novel cytotoxic agents with diverse mechanisms of action, the tetrahydroquinazoline scaffold presents a highly promising and less-explored frontier. The future of anticancer drug development may very well lie in the strategic exploration and hybridization of these two remarkable heterocyclic systems.
References
-
A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PMC. [Link]
-
The antiproliferative activities of the seven 2,3-dihydroquinazolin-4(1H). ResearchGate. [Link]
-
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study. MDPI. [Link]
-
Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. [Link]
-
Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. PMC. [Link]
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed. [Link]
-
Potential Anticancer Agents.1 XLII. Tetrahydroquinazoline Analogs of Tetrahydrofolic Acid. III. An Improved Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydrofolic Acid. The Journal of Organic Chemistry. [Link]
-
Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline as potential EGFR inhibitors. PubMed. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]
-
Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PMC. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
-
An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives. Semantic Scholar. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. DDDT. [Link]
-
Quinazoline compounds for antitumor treatment. Experimental Oncology. [Link]
Sources
- 1. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Proposed Mechanism of Action Using CRISPR-Cas9 Gene Editing
In the landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action (MoA) is paramount. It forms the bedrock of a successful therapeutic program, guiding lead optimization, predicting potential toxicities, and informing clinical trial design. While initial phenotypic screens can identify compounds with desired biological effects, they often leave the "how" unanswered.[1][2] This is where the revolutionary CRISPR-Cas9 gene editing technology has emerged as a powerful tool, enabling researchers to dissect molecular pathways with unprecedented precision and validate the proposed MoA of a therapeutic candidate.[3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth, technical overview of how to leverage CRISPR-Cas9 to robustly validate a proposed MoA. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Strategic Imperative for MoA Validation
Phenotypic drug discovery, which focuses on identifying compounds that produce a desired change in a cellular or organismal model, has seen a resurgence in recent years.[2][6] This approach is advantageous as it doesn't require prior knowledge of a specific molecular target.[1] However, a critical challenge arises after a "hit" is identified: elucidating its MoA.[7] Without a clear understanding of how a compound works, advancing it through the development pipeline is fraught with risk. A validated MoA provides the confidence needed to invest the significant time and resources required for preclinical and clinical development.
CRISPR-Cas9: A Precision Tool for Target Validation
By knocking out a gene that is hypothesized to be the target of a drug, researchers can test a simple yet powerful premise: if the drug's efficacy is diminished or abolished in the knockout cells, it strongly suggests that the drug acts through that specific protein.
The Experimental Workflow: A Step-by-Step Guide
Part 3: Phenotypic and Mechanistic Assays
7. Perform Phenotypic Assays with Drug Treatment: Once you have validated knockout cell lines, you can test the effect of your drug.
-
Experimental Protocol for a Cell Viability Assay:
-
Cell Seeding: Seed wild-type (WT) and knockout (KO) cells in parallel in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a dose-response range of your compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 48-72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the number of viable cells in each well.
-
Data Analysis: Plot the dose-response curves for both WT and KO cells. A rightward shift or complete loss of efficacy in the KO cells compared to the WT cells supports the hypothesis that the drug acts through the targeted gene.
-
8. Conduct Downstream Mechanistic Studies: To further solidify the MoA, investigate the downstream effects of the drug in both WT and KO cells. For example, if your drug is hypothesized to inhibit a kinase, you can use western blotting to examine the phosphorylation status of its known substrates.
9. Data Analysis and MoA Confirmation: A comprehensive analysis of all the data is required to confirm the MoA. The lack of a drug-induced phenotype in the knockout cells is strong evidence. This, combined with the downstream mechanistic data, provides a robust validation of the proposed mechanism of action.
Comparing Alternatives: CRISPR-Cas9 vs. Other Technologies
While CRISPR-Cas9 is a powerful tool, it's important to understand its advantages and disadvantages compared to other gene silencing and editing technologies.
| Feature | CRISPR-Cas9 (Knockout) | RNA interference (RNAi) | TALENs/ZFNs |
| Mechanism | Permanent gene disruption at the DNA level. [8] | Transient knockdown of mRNA. [8] | Gene editing at the DNA level. |
| Efficiency | High, can achieve complete knockout. [12] | Variable, often results in incomplete knockdown. [12] | High, but can be more complex to design. |
| Specificity | High, but off-target effects are a concern. [13][14] | Prone to off-target effects. [12][14] | High specificity. |
| Ease of Use | Relatively simple and fast to design and implement. [5] | Simple to implement for transient knockdown. | More complex and time-consuming to design and construct. |
| Best For | Definitive loss-of-function studies and MoA validation. | When a complete knockout may be lethal or when transient effects are desired. | Applications requiring high specificity and complex edits. |
Recent comparative studies have shown that CRISPR-Cas9 has far fewer off-target effects than RNAi, making it a more reliable tool for target validation. [8][14]
Addressing the Challenge of Off-Target Effects
A significant consideration when using CRISPR-Cas9 is the potential for off-target effects, where the Cas9 nuclease cuts at unintended sites in the genome. [13]Several strategies can be employed to mitigate this risk:
-
Careful gRNA Design: As mentioned earlier, use design tools that predict and help minimize off-target activity. [10]* Use of High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity are available and can significantly reduce off-target editing. [13]* RNP Delivery: Delivering the Cas9 and gRNA as a ribonucleoprotein complex can limit the time the editing machinery is active in the cell, thereby reducing off-target events.
-
Whole-Genome Sequencing (WGS): For definitive analysis, WGS of the edited clones can be performed to identify any off-target mutations across the entire genome. [15]
Conclusion
Validating the mechanism of action is a critical step in de-risking a drug discovery program. CRISPR-Cas9 gene editing provides an unparalleled ability to precisely test hypotheses about how a compound achieves its therapeutic effect. By following a rigorous and self-validating workflow, from careful gRNA design to comprehensive phenotypic and mechanistic analysis, researchers can generate high-confidence data to support the advancement of novel therapeutics. This powerful technology, when applied with a deep understanding of its principles and potential pitfalls, empowers scientists to unravel the complexities of drug action and ultimately bring safer and more effective medicines to patients.
References
-
Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. [Link]
-
Zhang, Y., & Wang, J. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. [Link]
-
Pharmaron. (2026, March 19). In vivo CRISPR screening for therapeutic target identification in xenograft models. [Link]
-
Creative Biogene. (n.d.). CRISPR Library Screening for Target Identification. [Link]
-
Biocompare. (2021, June 25). Using CRISPR for Target Identification. [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Theranostics. [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. [Link]
-
Singh, S., et al. (2020). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]
-
Illumina. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. [Link]
-
Illumina. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. [Link]
-
Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. [Link]
-
Swinney, D. C. (2014). The value of translational biomarkers to phenotypic assays. Frontiers in Pharmacology. [Link]
-
CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. [Link]
-
Innovative Genomics Institute. (2014, August 12). How to Make a Guide RNA for a Cas9 Knockout. [Link]
-
Charnwood Discovery. (n.d.). Phenotypic Screening Assays. [Link]
-
Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. [Link]
-
Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. [Link]
-
Excellerate Bioscience. (n.d.). Phenotypic Assays. [Link]
-
Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. [Link]
-
Bar-Yaacov, D., et al. (2025, March 24). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. Genes. [Link]
-
National Open Access Monitor, Ireland. (n.d.). Building Predictive Models for Mechanism-of-Action Classification from Phenotypic Assay Data Sets. [Link]
-
Horizon Discovery. (2025, April 18). Designing and evaluating single guide RNAs for introducing protein knockout with the Pin-point base editing platform. [Link]
-
McFarland, J. M., et al. (2018). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLoS Biology. [Link]
-
SnapGene. (n.d.). CRISPR: Guide to gRNA design. [Link]
-
Charles River Laboratories. (2017, October 31). The Synergy between CRISPR and RNAi. [Link]
-
Patsnap Synapse. (2025, May 27). How to use CRISPR for functional validation in cell biology?. [Link]
-
Nicoll, J. (2022, October 3). A Guide to CRISPR-Cas Mechanism of Action: Function and Optimization. [Link]
-
CD Genomics. (n.d.). Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. [Link]
-
InVivo Biosystems. (n.d.). Knock In vs Knockout Mice: Key Differences and When to Use Each. [Link]
-
InVivo Biosystems. (n.d.). What are Knock-outs and Knock-ins?. [Link]
-
Biocytogen. (2020, March 3). Knock In and Knock Out Mice as Powerful Disease Models. [Link]
-
Biotech Academy. (n.d.). Gen knock-in and knock-out. [Link]
-
MDPI. (2023, October 13). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]
-
ZeClinics CRO. (2024, March 5). CRISPR Knockouts vs. Knockins: Key Differences. [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 6. The value of translational biomarkers to phenotypic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. synthego.com [synthego.com]
- 9. A Guide to CRISPR-Cas Mechanism of Action: Function and Optimization - CRISPR QC [crisprqc.com]
- 10. synthego.com [synthego.com]
- 11. invivobiosystems.com [invivobiosystems.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
Navigating the Disposal of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine: A Guide for Laboratory Professionals
The structural components of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine suggest that it should be handled with care, assuming potential hazards such as irritation to the skin, eyes, and respiratory tract, and possible harm if swallowed, based on data from similar compounds.[1][2][3] Therefore, treating this compound as hazardous waste is a critical and non-negotiable starting point for its disposal.
I. Foundational Safety Principles: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, the establishment of a secure working environment is essential. The causality behind these precautions lies in minimizing any potential for direct contact or inhalation, thereby safeguarding the handler from unforeseen adverse effects.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption, a common route of chemical exposure. |
| Body Protection | A laboratory coat and closed-toe shoes are mandatory. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the risk of inhaling dust or vapors. |
Emergency Preparedness:
An eyewash station and a safety shower must be readily accessible and in good working order. All personnel involved in the handling and disposal of this compound must be familiar with their locations and proper operation.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows the last to create a closed loop of safe handling from the point of use to final disposal.
Step 1: Waste Identification and Segregation
All materials that have come into contact with 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine must be classified as "Hazardous Chemical Waste." This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing papers).
-
Contaminated Personal Protective Equipment (PPE).
To prevent unintended and potentially hazardous reactions, it is crucial to segregate this waste stream from others.
Step 2: Containerization and Labeling
-
Solid Waste: Collect all solid materials in a dedicated, robust, and sealable container that is chemically compatible with the compound.
-
Liquid Waste: For solutions, use a separate, clearly marked, and sealable liquid waste container.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine". Include the appropriate hazard pictograms if known (based on analogous compounds, an exclamation mark for irritant properties would be a prudent inclusion). The date of waste generation should also be clearly visible.
Step 3: Interim Storage
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
The primary and most secure method for the final disposal of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is through a licensed and certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Professional Collection: Arrange for the collection of the hazardous waste. Provide the disposal entity with a comprehensive and accurate description of the waste's composition.
-
Regulatory Adherence: All local, state, and federal regulations governing the disposal of hazardous chemical waste must be strictly followed.
Under no circumstances should 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine or its contaminated materials be disposed of down the drain or in regular trash.
III. Decontamination of Laboratory Equipment
For non-disposable laboratory equipment (e.g., glassware, magnetic stir bars), a thorough decontamination process is required.
Protocol for Equipment Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the equipment three times with a suitable organic solvent such as ethanol or acetone.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Cleaning: Following the solvent rinse, proceed with standard laboratory washing procedures.
IV. In-Lab Neutralization: A Word of Caution
While some chemical waste can be neutralized or inactivated within the laboratory setting, there are no specific, validated protocols for the in-lab degradation of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine. Attempting such procedures without established and validated methods can be dangerous and is not recommended. The most reliable and safest disposal method remains professional incineration in a chemical incinerator equipped with an afterburner and scrubber.
V. Visualizing the Disposal Pathway
To further clarify the decision-making process for the proper disposal of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, the following workflow diagram is provided.
Sources
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